Schinifoline
Description
This compound has been reported in Zanthoxylum simulans and Zanthoxylum schinifolium with data available.
structure given in first source; isolated from the peel of Zanthoxylum schinifolium
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-heptyl-1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUSLQJBGQJQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230391 | |
| Record name | Schinifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80554-58-1 | |
| Record name | Schinifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080554581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schinifoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Uncharted Path: A Technical Guide to the Presumed Biosynthesis of Schinifoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The complete biosynthetic pathway of Schinifoline has not been fully elucidated in the scientific literature to date. This guide presents a hypothetical pathway based on the established biosynthesis of structurally related quinolinone and furoquinoline alkaloids, primarily from the Rutaceae family. The proposed pathway, its intermediates, and enzymes are inferred from general alkaloid biosynthesis principles and should be considered a framework for future research.
Introduction to this compound
This compound is a 4-quinolinone alkaloid identified in plants of the Zanthoxylum genus, particularly Zanthoxylum schinifolium, which is a member of the Rutaceae family. This compound has garnered interest due to its potential biological activities, including antibacterial, insecticidal, and antitumor properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.
While the precise enzymatic steps leading to this compound are yet to be discovered, the biosynthesis of other quinoline and quinolinone alkaloids suggests a pathway originating from primary metabolism, specifically the shikimate pathway.
A Proposed Biosynthetic Pathway for this compound
The biosynthesis of quinolinone alkaloids generally commences with anthranilic acid, a derivative of chorismate from the shikimate pathway. The formation of the characteristic 4-quinolinone scaffold is thought to involve the condensation of an activated anthranilate with a short-chain fatty acid derivative, followed by cyclization. Subsequent modifications, such as hydroxylation, methylation, and prenylation, lead to the diverse array of quinolinone alkaloids observed in nature.
Based on the structure of this compound, a plausible biosynthetic route is proposed below.
Caption: Proposed biosynthetic pathway of this compound from chorismate.
Quantitative Data
Due to the unelucidated nature of the this compound biosynthetic pathway, quantitative data such as enzyme kinetics, reaction rates, and intermediate concentrations are not available. However, the concentration of this compound in its natural source has been reported.
| Compound | Plant Source | Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |
| This compound | Zanthoxylum schinifolium | Seeds | 0.19 - 0.94 | HPLC-PDA, UPLC-MS/MS | [1][2] |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of tracer studies, enzymatic assays, and genomic/transcriptomic approaches. Below are detailed methodologies for key experiments that would be cited in such a research endeavor.
Isotopic Labeling Studies
Objective: To identify the primary precursors of this compound.
Methodology:
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Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C-anthranilic acid, ¹³C-phenylalanine, D-L-methionine-¹³CH₃) to Zanthoxylum schinifolium seedlings or cell cultures.
-
Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.
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Extraction: Harvest the tissue and perform a targeted extraction of alkaloids.
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Purification: Isolate this compound from the crude extract using techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of isotope incorporation.
Identification and Characterization of Biosynthetic Enzymes
Objective: To identify and characterize the enzymes involved in the proposed pathway.
Methodology:
-
Transcriptome Analysis: Perform RNA-sequencing on tissues of Z. schinifolium that actively produce this compound to identify candidate genes encoding enzymes such as methyltransferases, hydroxylases (e.g., cytochrome P450s), and prenyltransferases that are highly expressed.
-
Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) and express the recombinant proteins.
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., a proposed intermediate in the pathway), and any necessary co-factors (e.g., S-adenosylmethionine for methyltransferases, NADPH for P450s, DMAPP for prenyltransferases).
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction and analyze the products by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.
-
-
Enzyme Kinetics: Determine the kinetic parameters (Km, Vmax, kcat) of the confirmed enzymes using varying substrate concentrations.
Caption: General experimental workflow for biosynthetic pathway elucidation.
Conclusion and Future Directions
The biosynthesis of this compound remains an intriguing area for future research. The proposed pathway in this guide provides a logical starting point for the identification of the involved genes and enzymes. A combination of modern analytical and molecular biology techniques will be instrumental in fully delineating this pathway. Such knowledge will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. The next steps should focus on transcriptomic analysis of Zanthoxylum schinifolium to identify candidate genes, followed by their functional characterization.
References
- 1. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Schinifoline: Natural Sources, Derivatives, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schinifoline, a 4-quinolinone alkaloid, has emerged as a compound of significant interest in phytochemical and pharmacological research. Primarily isolated from plants of the Zanthoxylum genus, it has demonstrated a range of biological activities, including radiosensitizing, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its biological activities, and insights into its mechanisms of action. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Rutaceae family, particularly within the Zanthoxylum genus. The primary and most well-documented natural source of this alkaloid is Zanthoxylum schinifolium Siebold & Zucc.[1][2]
Various parts of the Z. schinifolium plant have been reported to contain this compound, including the leaves and pericarps.[1][3] Quantitative analysis has been performed on the seeds of Z. schinifolium, revealing significant concentrations of the compound.
Table 1: Quantitative Analysis of this compound in Zanthoxylum schinifolium Seeds
| Plant Material | Extraction Method | Analytical Method | This compound Concentration (mg/g) | Reference |
| Z. schinifolium Seeds (2018 collection) | 70% Ethanol Extract | HPLC-PDA | 0.33 - 0.94 | [3] |
| Z. schinifolium Seeds (2021 collection) | 70% Ethanol Extract | HPLC-PDA | 0.33 - 0.94 | [3] |
| Z. schinifolium Seeds | 70% Ethanol Extract | UPLC-MS/MS | 0.19 - 0.90 | [1] |
Synthesis of this compound Derivatives
While specific methodologies for the direct derivatization of this compound are not extensively reported in the available literature, the synthesis of the core 4-quinolinone scaffold is well-established. These general methods can be adapted for the synthesis of this compound analogs. The Camps cyclization is a notable example, which involves the base-catalyzed condensation of an o-acylaminoacetophenone to form a 2,4-disubstituted quinoline.
Conceptual Synthetic Approach for this compound Analogs (Based on general 4-quinolinone synthesis):
A plausible synthetic route to this compound derivatives could involve the cyclization of an appropriately substituted N-acyl-2-aminoacetophenone. By varying the substituents on the aniline and the acyl group, a library of this compound analogs could be generated.
Experimental Protocol: General Microwave-Assisted Synthesis of 4-Quinolones
This protocol is a general method for the synthesis of the 4-quinolinone core and would require adaptation for the specific synthesis of this compound or its derivatives.
Materials:
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Substituted aniline
-
Ethyl acetoacetate
-
Diphenyl ether (solvent)
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Microwave reactor
Procedure:
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In a microwave-safe vessel, combine the substituted aniline (1 mmol) and ethyl acetoacetate (1.2 mmol) in diphenyl ether (5 mL).
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Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and time (e.g., 200-250°C for 10-30 minutes).
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Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
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Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-quinolone derivative.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of interest for drug development. The most prominent of these are its radiosensitizing, antifungal, and insecticidal effects.
Radiosensitizing Activity
This compound has been shown to enhance the sensitivity of cancer cells to radiation therapy. This effect has been primarily studied in human non-small cell lung cancer (NSCLC) A549 cells.
Table 2: Cytotoxicity and Radiosensitizing Effects of this compound on A549 Cells
| Parameter | Condition | Value | Reference |
| IC50 | 6 hours treatment | 33.7 ± 2.4 µg/mL | |
| IC50 | 12 hours treatment | 21.9 ± 1.9 µg/mL | |
| IC50 | 24 hours treatment | 16.8 ± 2.2 µg/mL | |
| Radiosensitization | Pre-treatment before ⁶⁰Co γ-irradiation | Time and concentration-dependent |
The radiosensitizing effect of this compound is attributed to its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby preventing DNA repair and enhancing the lethal effects of ionizing radiation.
Signaling Pathway for this compound-Induced Radiosensitization
The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle at the G2/M checkpoint.
Caption: this compound enhances radiation-induced cell death by promoting apoptosis and G2/M arrest.
Experimental Protocol: In Vitro Radiosensitizing Assay
Cell Culture and Treatment:
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Culture human non-small cell lung cancer A549 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Seed cells in 96-well plates (for cytotoxicity assays) or 6-well plates (for clonogenic assays) and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound for a predetermined time (e.g., 12 hours) before irradiation.
Irradiation:
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Irradiate the cells with a ⁶⁰Co gamma-ray source at different doses (e.g., 2, 4, 6, 8 Gy).
Cytotoxicity Assay (CCK-8):
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After incubation with this compound and/or irradiation for a specified period (e.g., 6, 12, 24 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of the 96-well plate.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the cell viability and IC50 values.
Clonogenic Survival Assay:
-
After treatment, trypsinize the cells from the 6-well plates, count them, and seed a known number of cells (e.g., 200-2000 cells/well) into new 6-well plates.
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Incubate the plates for 10-14 days to allow for colony formation.
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Fix the colonies with methanol and stain with 0.5% crystal violet.
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Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction.
Cell Cycle Analysis (Flow Cytometry):
-
After treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining):
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After treatment, harvest the cells and wash with cold PBS.
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Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis
Further investigation into the molecular mechanism reveals the involvement of key regulatory proteins in the cell cycle and apoptosis.
Caption: Molecular pathway of this compound-induced apoptosis and G2/M arrest.
Antifungal Activity
This compound has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Candida albicans . Its mechanism of action involves the inhibition of fungal growth, biofilm formation, and the transition from yeast to hyphal form, a key virulence factor for C. albicans.
Table 3: Antifungal Activity of this compound against Candida albicans
| Activity | Concentration | Effect | Reference |
| Growth Inhibition | 100 and 200 mg/L | Significant inhibition | |
| Biofilm Formation Inhibition | 100 and 200 mg/L | Significant inhibition | |
| Yeast-to-Hyphae Transition | 100 and 200 mg/L | Effective suppression |
*Experimental Protocol: Antifungal Assays against Candida albicans
Fungal Strain and Culture:
-
Culture Candida albicans (e.g., ATCC 10231) in Yeast Peptone Dextrose (YPD) broth at 30°C.
Growth Curve Assay:
-
Dilute an overnight culture of C. albicans to a starting concentration of 1 x 10⁶ CFU/mL in YPD broth.
-
Add different concentrations of this compound (e.g., 50, 100, 200 mg/L) to the culture.
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Incubate the cultures at 37°C with shaking.
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At various time points (e.g., 0, 12, 24, 36, 48 hours), take aliquots and determine the yeast count by plating serial dilutions on YPD agar plates.
Biofilm Formation Assay:
-
Dispense a standardized suspension of C. albicans (1 x 10⁷ cells/mL in RPMI-1640 medium) into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.
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Wash the wells with PBS to remove non-adherent cells.
-
Add fresh RPMI-1640 medium containing various concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantify the biofilm formation using a metabolic assay such as the XTT reduction assay or by crystal violet staining.
Filamentation (Yeast-to-Hyphae Transition) Assay:
-
Induce hyphal formation in C. albicans by growing the yeast cells in a hypha-inducing medium (e.g., RPMI-1640 supplemented with serum) at 37°C.
-
Add different concentrations of this compound to the medium at the beginning of the incubation.
-
After a suitable incubation period (e.g., 4 hours), observe the cell morphology under a microscope to assess the extent of filamentation.
-
Quantify the percentage of filamentous cells.
Workflow for Antifungal Activity Assessment
Caption: Experimental workflow for assessing the antifungal activity of this compound.
Insecticidal Activity
This compound has been identified as a feeding deterrent against certain stored-product insects. This activity suggests its potential as a natural insecticide.
Table 4: Feeding Deterrent Activity of this compound
| Insect Species | Bioassay | EC50 (ppm) | Reference |
| Tribolium castaneum (Red Flour Beetle) | Feeding Deterrence | 47.8 | |
| Sitophilus zeamais (Maize Weevil) | Feeding Deterrence | 85.6 |
Experimental Protocol: Insect Feeding Deterrent Bioassay (Leaf Disc No-Choice Method)
Insects:
-
Maintain a laboratory colony of the target insect species (e.g., Spodoptera litura larvae) on an artificial diet under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 12:12 h light:dark photoperiod).
-
Use uniformly sized larvae (e.g., third instar) that have been starved for a few hours before the assay.
Preparation of Treated Leaf Discs:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetone) at various concentrations.
-
Use a leaf material that is palatable to the target insect (e.g., castor bean leaves for S. litura).
-
Cut uniform leaf discs using a cork borer.
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Dip each leaf disc in a specific concentration of the this compound solution for a few seconds.
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Allow the solvent to evaporate completely at room temperature.
-
Prepare control discs by dipping them in the solvent alone.
Bioassay:
-
Place a single treated or control leaf disc in a Petri dish lined with moist filter paper.
-
Introduce one starved larva into each Petri dish.
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Seal the Petri dishes to maintain humidity.
-
Maintain the bioassay under the same controlled conditions as the insect colony.
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After a set period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the percentage of feeding deterrence using the following formula: % Feeding Deterrence = [(C - T) / C] x 100 where C is the area consumed in the control and T is the area consumed in the treatment.
Conclusion and Future Perspectives
This compound, a 4-quinolinone alkaloid from Zanthoxylum schinifolium, presents a promising scaffold for the development of novel therapeutic agents and agrochemicals. Its demonstrated radiosensitizing, antifungal, and insecticidal activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish structure-activity relationships and optimize its pharmacological properties. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways involved in its biological effects. The development of efficient and scalable synthetic routes will be essential for the translation of this compound and its analogs from the laboratory to clinical or agricultural applications. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating natural product.
References
Preliminary In Vitro Studies on Schinifoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schinifoline, a quinolone derivative isolated from Zanthoxylum schinifolium, has demonstrated notable cytotoxic and radiosensitizing effects in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, focusing on its impact on cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a 4-quinolinone derivative that has been identified as a compound with cytotoxic properties.[1] Early research has highlighted its potential as an anti-cancer agent, particularly in the context of non-small cell lung cancer. In vitro studies have shown that this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[1] Furthermore, it has been observed to enhance the efficacy of radiation therapy in cancer cells, suggesting a role as a radiosensitizing agent. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the PI3K/Akt and ERK/MAPK pathways. This guide synthesizes the available preliminary data to facilitate further investigation into its mechanism of action and therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Cytotoxicity of this compound on A549 Human Non-Small Cell Lung Cancer Cells
| Treatment Duration | IC50 (µg/mL) |
| 6 hours | 33.7 ± 2.4 |
| 12 hours | 21.9 ± 1.9 |
| 24 hours | 16.8 ± 2.2 |
| Data from a study on the radiosensitizing effect of this compound. |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (12-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 | 24.1 | 10.5 |
| This compound (2 µg/mL) | 58.2 | 25.3 | 16.5 |
| This compound (4 µg/mL) | 52.1 | 23.8 | 24.1 |
| Data indicates a dose-dependent increase in the G2/M phase population. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.
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Cell Seeding:
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Harvest and count cells (e.g., A549) in the logarithmic growth phase.
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Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
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Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the cells for the desired time periods (e.g., 6, 12, 24 hours).
-
-
MTT/CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C. For MTT, this allows for the formation of formazan crystals.
-
-
Absorbance Measurement:
-
For CCK-8, measure the absorbance at 450 nm using a microplate reader.
-
For MTT, first, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes and then measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide staining followed by flow cytometry.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with this compound as required.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression levels in key signaling pathways.
-
Protein Extraction:
-
Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH.
-
Signaling Pathways and Visualizations
Preliminary evidence suggests that this compound exerts its anti-cancer effects by modulating the PI3K/Akt and ERK/MAPK signaling pathways, which are critical regulators of cell survival, proliferation, and apoptosis.
Potential PI3K/Akt Signaling Pathway Involvement
The PI3K/Akt pathway is a key survival pathway that is often hyperactivated in cancer. Its inhibition can lead to decreased cell proliferation and increased apoptosis.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Potential ERK/MAPK Signaling Pathway Involvement
The ERK/MAPK pathway is another crucial signaling cascade that regulates cell proliferation and survival. Its dysregulation is common in cancer.
Caption: Postulated modulation of the ERK/MAPK pathway by this compound.
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.
Caption: A suggested experimental workflow for this compound research.
Conclusion and Future Directions
The preliminary in vitro data on this compound indicate its potential as an anti-cancer agent, particularly for non-small cell lung cancer. Its ability to induce cell cycle arrest at the G2/M phase and enhance radiosensitivity warrants further investigation. The likely involvement of the PI3K/Akt and ERK/MAPK signaling pathways provides a foundation for more detailed mechanistic studies.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the PI3K/Akt and ERK/MAPK pathways through comprehensive Western blot analyses and kinase assays.
-
Quantifying the induction of apoptosis using methods like Annexin V/PI staining and measuring the expression of key apoptotic regulators such as Bcl-2 family proteins and caspases.
-
Expanding the in vitro studies to a broader range of cancer cell lines to determine the spectrum of its anti-cancer activity.
-
Conducting in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
This technical guide provides a solid starting point for researchers to build upon the existing knowledge and further explore the therapeutic potential of this compound.
References
Methodological & Application
Application Note: UPLC-MS/MS for the Quantification of Schinifoline in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schinifoline is a 4-quinolinone derivative alkaloid found in various plant species of the Zanthoxylum genus, which are used in traditional medicine and as spices in East Asia.[1][2] Phytochemical studies have highlighted the anti-inflammatory, analgesic, and potential anticancer properties of compounds from these species.[1] Accurate and sensitive quantification of bioactive markers like this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plant extracts, specifically from Zanthoxylum schinifolium seeds.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Methanol (LC-MS grade), Ethanol (ACS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Plant Material: Dried and powdered Zanthoxylum schinifolium seeds or other relevant plant tissue.
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C.[1]
-
Working Stock Solution (50 µg/mL): Dilute the primary stock solution with methanol to achieve a concentration of 50 µg/mL.
-
Calibration Standards (0.10 - 5.00 µg/mL): Perform serial dilutions of the working stock solution with 70% methanol to prepare a series of calibration standards. A suggested concentration range is 0.10, 0.25, 0.50, 1.00, 2.50, and 5.00 µg/mL.[1]
Protocol 2: Sample Preparation from Plant Material
-
Initial Extraction (for quantification):
-
Accurately weigh 50 mg of the powdered plant material.
-
Add 10 mL of 70% methanol.
-
-
Extraction Procedure:
-
Clarification:
-
Centrifuge the resulting extract at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
-
Dilution: Depending on the expected concentration of this compound, the sample may need to be further diluted with 70% methanol to fall within the calibration curve range.
Protocol 3: UPLC-MS/MS Instrumentation and Conditions
This method was developed on a Waters Acquity UPLC I-Class system coupled with a tandem quadrupole mass spectrometer.[1]
Table 1: UPLC-MS/MS Instrument Parameters
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient Elution | Suggested: 5% B (1 min), 5-95% B (8 min), 95% B (2 min), 95-5% B (1 min), 5% B (3 min) |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | |
| Precursor Ion ([M+H]⁺) | m/z 248.1 (Calculated for C₁₃H₁₃NO₄, to be confirmed by direct infusion) |
| Product Ions | To be determined by direct infusion of a standard and selecting the two most stable and abundant fragments. |
| Cone Voltage & Collision Energy | To be optimized for each transition to maximize signal intensity. |
Data Presentation and Method Performance
The developed UPLC-MS/MS method demonstrates excellent performance for the quantification of this compound.
Table 2: Quantitative Data and Validation Summary for this compound
| Parameter | Result |
| Retention Time (approx.) | 6.64 min[1] |
| Linearity Range | 0.10 - 5.00 µg/mL[1] |
| Regression Equation | y = 520,305.56x + 73,378.28[1] |
| Correlation Coefficient (r²) | 0.9994[1] |
| Recovery | 99.63 – 105.16%[1] |
| Precision (Intra- & Inter-day RSD) | < 3.00%[1] |
| Repeatability (RT & Area RSD) | < 0.50%[1] |
| Quantification Results | |
| Content in Z. schinifolium Seeds | 0.19 – 0.90 mg/g[1] |
Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
References
Application Notes: Protocol for Schinifoline Extraction from Zanthoxylum Species
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the extraction of Schinifoline, a 4-quinolinone derivative, from Zanthoxylum species, particularly Zanthoxylum schinifolium. This compound has garnered interest for its potential biological activities, including antifungal and radiosensitizing effects on cancer cells[1][2]. The following protocols are based on established methodologies for solvent extraction and subsequent analysis.
Experimental Protocols
Two primary methods are detailed below: a large-scale reflux extraction for obtaining a crude extract and an ultrasonic-assisted method for preparing samples for quantitative analysis.
Protocol 1: Reflux Extraction from Zanthoxylum schinifolium Seeds
This protocol is suitable for isolating a larger quantity of crude extract containing this compound.
Materials and Equipment:
-
Dried Zanthoxylum schinifolium seeds
-
70% Ethanol (EtOH)
-
Heating mantle with reflux condenser
-
Large capacity round-bottom flask
-
Standard sieve (270 mesh)
-
Rotary evaporator
-
Freeze-dryer
-
Distilled water
Methodology:
-
Preparation: Weigh 2.0 kg of dried Zanthoxylum schinifolium seeds (seedcases removed)[1].
-
Extraction: Place the seeds in a 20 L round-bottom flask and add 20 L of 70% ethanol[1].
-
Reflux: Heat the mixture to 80°C and maintain reflux for 3 hours with continuous stirring[1].
-
Filtration: After cooling, filter the extract through a standard sieve (270 mesh) to remove solid plant material[1].
-
Solvent Removal: Concentrate the filtered extract by removing the ethanol using a rotary evaporator under reduced pressure[1].
-
Lyophilization: Suspend the resulting residue in 1.0 L of distilled water and freeze-dry the aqueous suspension to obtain a powdered extract[1]. The final yield of the powdered sample is approximately 3.7% of the initial dried seed weight[1].
Protocol 2: Ultrasonic-Assisted Extraction for Analytical Quantification
This protocol is designed for the rapid extraction of this compound from a crude extract for subsequent analysis by HPLC or UPLC-MS/MS.
Materials and Equipment:
-
70% ethanol crude extract powder (from Protocol 1)
-
70% Methanol (MeOH)
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.2 µm)
-
Analytical balance
-
Volumetric flasks
Methodology:
-
Sample Preparation (HPLC): Accurately weigh 100 mg of the 70% ethanol extract powder and place it into a suitable vessel[1][3]. Add 10 mL of 70% methanol[1][3].
-
Ultrasonic Extraction (HPLC): Place the sample in an ultrasonic bath and sonicate for 30 minutes[1][3].
-
Sample Preparation (UPLC-MS/MS): Separately prepare a sample by weighing 50 mg of the extract powder and adding 10 mL of 70% methanol[3].
-
Ultrasonic Extraction (UPLC-MS/MS): Sonicate this sample for 5 minutes, followed by 1 minute of vortexing[3].
-
Final Filtration: After extraction, filter all solutions through a 0.2 µm membrane filter prior to injection into the analytical system[3].
Data Presentation: Quantitative Analysis
The following table summarizes the quantitative data obtained from the analysis of this compound in Zanthoxylum schinifolium seed extracts.
| Parameter | Value | Method | Source |
| This compound Content | 0.33–0.94 mg/g | HPLC-PDA | [1] |
| 0.19–0.90 mg/g | UPLC-MS/MS | [1][4] | |
| Overall Extract Yield | 3.7% (powdered extract from dried seeds) | Reflux Extraction | [1] |
| Analytical Method Recovery | 96.02–100.96% | HPLC-PDA | [1] |
| 99.63–105.16% | UPLC-MS/MS | [1] | |
| Analytical Method Precision (RSD) | < 0.40% | HPLC-PDA (Intra- and Interday) | [1] |
| < 3.00% | UPLC-MS/MS (Intra- and Interday) | [1] |
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from raw plant material to the final analytical measurement of this compound.
Caption: Workflow for this compound Extraction and Analysis.
Conceptual Signaling Pathway
This diagram illustrates the proposed mechanism for the radiosensitizing effect of this compound on cancer cells, a noted biological activity[1][2].
Caption: Proposed Radiosensitizing Action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of Schinifoline Using the MTT Cell Viability Assay
Introduction
Schinifoline, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium, is a natural compound investigated for its various biological activities.[1][2] Assessing its effect on cell viability is crucial for understanding its therapeutic potential, particularly in cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The assay relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, leading to the formation of insoluble purple formazan crystals.[3][4] The quantity of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Studies on this compound have produced varied results depending on the cell line and experimental conditions. For instance, it has been reported to have a radiosensitizing effect on human non-small cell lung cancer A549 cells, enhancing the efficacy of radiation therapy.[1][2] Conversely, other studies using the MTT method have shown no significant direct cytotoxicity against several other human cancer cell lines, including HepG2, Hela, BEL7402, and Jurkat T cells.[1] This highlights the importance of standardized and detailed protocols to accurately assess the cytotoxic profile of this compound in different biological contexts. This document provides a comprehensive protocol for performing an MTT assay to evaluate the effects of this compound on cell viability.
Data Presentation: Summary of this compound's Reported Effects
The following table summarizes the currently available data on the biological effects of this compound on various cell lines.
| Cell Line | Organism | Cell Type | Reported Effect of this compound | Citation |
| A549 | Human | Non-small cell lung cancer | Enhances radiosensitivity; effect is time- and concentration-dependent. | [1][2] |
| HepG2, Hela, BEL7402 | Human | Liver, Cervical, Liver Cancer | No significant cytotoxicity observed. | [1] |
| Jurkat T cells (Clone E6.1) | Human | T lymphocyte | No significant cytotoxicity observed. | [1] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a detailed methodology for determining the effect of this compound on the viability of adherent or suspension cells cultured in a 96-well plate format.
1. Materials and Reagents
-
This compound (prepare stock solution in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
Complete cell culture medium appropriate for the cell line
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells
-
Humidified incubator (37°C, 5% CO₂)
-
Multi-channel pipette
-
Microplate spectrophotometer (plate reader)
2. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
MTT Stock Solution (5 mg/mL):
-
Solubilization Solution: Use 100% cell culture grade DMSO. Alternatively, an acidified isopropanol solution can be used.[5]
3. Experimental Workflow Diagram
Caption: Workflow of the MTT assay for evaluating this compound-induced cytotoxicity.
4. Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells, harvest and count cells, then dilute to the desired concentration in a complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (typically between 1,000 and 100,000 cells/well) should be determined empirically for each cell line.
-
For suspension cells, seed them directly into the wells at the predetermined optimal density.
-
Include wells with medium only to serve as a blank/background control.
-
Incubate the plate for 12-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume normal growth.
-
-
Cell Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete culture medium from your stock solution.
-
Carefully remove the medium from the wells (for adherent cells) and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
Include the following controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the treatment period, add 10-50 µL of the 5 mg/mL MTT stock solution to each well, including controls.[5]
-
Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. A purple precipitate should be visible under a microscope.
-
After incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate (e.g., at 1,000 x g for 5 minutes) before aspirating.[5]
-
Add 100-150 µL of DMSO (or another solubilizing agent) to each well to dissolve the formazan crystals.[5][6]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure the crystals are completely dissolved, resulting in a homogenous purple solution.[5]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Read the plate within 1 hour of adding the solubilization solution.[5]
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, determine the IC₅₀ value (the concentration of this compound required to inhibit cell viability by 50%).
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: In Vitro Radiosensitizing Effect of Schinifoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schinifoline, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium, has demonstrated significant potential as a radiosensitizing agent in pre-clinical studies.[1][2][3][4][5] Radiosensitizers are compounds that enhance the efficacy of radiation therapy, allowing for lower doses of radiation to be used, thereby reducing damage to healthy tissues while increasing the cytotoxic effects on tumor cells. This document provides detailed protocols for investigating the in vitro radiosensitizing effects of this compound on non-small cell lung cancer (NSCLC) A549 cells, based on published research. The primary mechanism of action appears to be the induction of G2/M cell cycle arrest and subsequent apoptosis, rendering the cancer cells more susceptible to the damaging effects of ionizing radiation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the investigation of this compound's radiosensitizing effects on A549 cells.
Table 1: Cytotoxicity of this compound on A549 Cells (IC50 Values)
| Treatment Duration | IC50 (µg/mL) |
| 6 hours | 33.7 ± 2.4 |
| 12 hours | 21.9 ± 1.9 |
| 24 hours | 16.8 ± 2.2 |
Data represents the concentration of this compound required to inhibit 50% of cell growth.[2]
Table 2: Cell Cycle Distribution of A549 Cells Treated with this compound and/or Radiation
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 62.15 ± 2.33 | 32.53 ± 2.04 | 5.32 ± 0.31 |
| This compound (SF) | 51.27 ± 1.59 | 25.38 ± 1.25 | 23.35 ± 0.34 |
| Irradiation (IR) | 48.20 ± 0.32 | 48.20 ± 0.32 | 3.60 ± 0.64 |
| SF + IR | 25.37 ± 1.65 | 33.12 ± 0.32 | 41.51 ± 1.97 |
Cells were pre-treated with this compound (20% IC50 concentration) for 12 hours before being exposed to 4 Gy of γ-radiation.[1]
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Human non-small cell lung cancer (NSCLC) A549 cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
Cytotoxicity Assay (CCK-8 Assay)
This protocol determines the cytotoxic effects of this compound on A549 cells.
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 6, 12, and 24 hours.
-
Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound and/or irradiation, providing a measure of long-term cell survival.
-
Seed A549 cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach.
-
Treat the cells with a non-toxic concentration of this compound (e.g., 10% or 20% of the 12-hour IC50 value) for 12 hours.[1][2]
-
Irradiate the cells with varying doses of γ-radiation (e.g., 0, 2, 4, 6, 8 Gy) using a ⁶⁰Co source.[1]
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment group.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Seed A549 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound (20% IC50 concentration) for 12 hours, followed by irradiation (4 Gy).[1]
-
Harvest the cells 6 hours after irradiation.[1]
-
Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells.
-
Follow the treatment procedure as described for the cell cycle analysis.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Proposed Signaling Pathway for this compound-Induced Radiosensitization
Caption: Proposed mechanism of this compound-induced radiosensitization.
Experimental Workflow for Investigating this compound's Radiosensitizing Effect
Caption: Workflow for in vitro evaluation of this compound's radiosensitizing effects.
References
- 1. Radiosensitizing Effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on Human Non-Small Cell Lung Cancer A549 Cells: A Preliminary in Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitizing effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on human non-small cell lung cancer A549 cells: a preliminary in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Susceptibility Testing of Schinifoline against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The increasing prevalence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Schinifoline, a 4-quinolinone alkaloid isolated from Zanthoxylum schinifolium, has demonstrated promising antifungal activity against C. albicans.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal susceptibility of C. albicans to this compound, focusing on its effects on planktonic growth, biofilm formation, and the yeast-to-hyphal transition.
Data Presentation
The antifungal activity of this compound against Candida albicans has been evaluated across several key virulence traits. The following tables summarize the available quantitative data.
Table 1: Antifungal Activity of this compound against Planktonic C. albicans
| Concentration of this compound | Observed Effect on Planktonic Growth | Citation |
| 50 mg/L | Moderate suppression | [1] |
| 100 mg/L | Significant inhibition | [1] |
| 200 mg/L | Significant inhibition (superior to 100 mg/L) | [1] |
Table 2: Inhibitory Effect of this compound on C. albicans Biofilm Formation
| Concentration of this compound | Stage of Biofilm Development | Observed Effect | Citation |
| 100 mg/L | Early (adhesion) | Significant inhibition | [1] |
| 200 mg/L | Early (adhesion) | Significant inhibition | [1] |
| 100 mg/L | Mature (24h pre-formed) | Significant inhibition | [1] |
| 200 mg/L | Mature (24h pre-formed) | Significant inhibition | [1] |
Table 3: Inhibitory Effect of this compound on C. albicans Yeast-to-Hyphal Transition
| Concentration of this compound | Observed Effect on Hyphal Formation | Citation |
| 100 mg/L | Effective suppression | [1] |
| 200 mg/L | Effective suppression | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and published research on this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Planktonic C. albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
1. Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C)
2. Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should span a clinically and biologically relevant range (e.g., 1 to 512 mg/L).
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared C. albicans inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%, i.e., MIC50) in turbidity compared to the drug-free growth control. This can be determined visually or by reading the optical density at 490 nm with a microplate reader.
-
Protocol 2: Assessment of this compound's Effect on C. albicans Biofilm Formation
This protocol utilizes the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay to quantify biofilm metabolic activity.
1. Materials:
-
Candida albicans strain
-
This compound stock solution
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
XTT sodium salt
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Microplate reader
2. Procedure:
-
Biofilm Formation:
-
Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
Incubate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
-
Treatment:
-
Add 200 µL of RPMI-1640 containing various concentrations of this compound (e.g., 50, 100, 200 mg/L) to the wells with adherent cells.
-
Include a drug-free well as a positive control for biofilm growth.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
XTT Assay:
-
After incubation, carefully remove the medium and wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution: a final concentration of 0.5 mg/mL XTT and 1 µM menadione in PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition as: [(OD_control - OD_treated) / OD_control] x 100.
-
Protocol 3: Evaluation of this compound's Impact on the C. albicans Yeast-to-Hyphal Transition
This protocol assesses the ability of this compound to inhibit the morphological switch from yeast to hyphae, a critical virulence factor.
1. Materials:
-
Candida albicans strain
-
This compound stock solution
-
Hypha-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing 10% fetal bovine serum)
-
Sterile 24-well plates
-
Inverted microscope with imaging capabilities
2. Procedure:
-
Inoculum Preparation:
-
Grow C. albicans overnight in a yeast-promoting medium (e.g., YPD) at 30°C.
-
Wash the cells with sterile PBS and resuspend them in the hypha-inducing medium to a concentration of 1 x 10^6 cells/mL.
-
-
Treatment and Incubation:
-
Add the prepared cell suspension to the wells of a 24-well plate.
-
Add this compound to the desired final concentrations (e.g., 100, 200 mg/L).
-
Include a drug-free control well.
-
Incubate the plate at 37°C for 3-4 hours.
-
-
Microscopic Analysis:
-
After incubation, observe the cell morphology in each well using an inverted microscope.
-
Capture images at multiple locations within each well.
-
Quantify the inhibition of hyphal formation by counting the number of yeast-form cells and filamentous cells (germ tubes and true hyphae) in at least three different fields of view per well.
-
-
Data Analysis:
-
Calculate the percentage of filamentous cells for each treatment condition and compare it to the control.
-
Visualization of Workflows and Pathways
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for assessing this compound's antifungal activity.
Hypothesized Signaling Pathway for this compound's Anti-Biofilm and Anti-Hyphal Activity
Based on transcriptome analysis of C. elegans infected with C. albicans and treated with this compound, a potential mechanism involves the regulation of the lysosomal pathway.[3] Furthermore, the inhibition of the yeast-to-hyphal transition, a key virulence factor, is often linked to the modulation of well-established signaling cascades such as the Ras1-cAMP-PKA and MAPK pathways. The following diagram illustrates a hypothesized mechanism of action for this compound.
Caption: Hypothesized mechanism of this compound in C. albicans.
References
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Schinifoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Schinifoline on key cellular signaling pathways. The protocols detailed below are intended to serve as a foundational methodology for investigating the anti-inflammatory and apoptotic effects of this compound, with a focus on the PI3K/Akt and NF-κB signaling cascades.
Introduction
This compound, a furoquinoline alkaloid isolated from Zanthoxylum schinifolium, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound exerts its biological effects by modulating critical intracellular signaling pathways. Western blot analysis is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of key proteins within these pathways.
Key Signaling Pathways Affected by this compound
Western blot studies have indicated that extracts of Zanthoxylum schinifolium, which contains this compound, can modulate the following key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for regulating cell survival, proliferation, and apoptosis. Inactivation of the PI3K/Akt pathway is a key mechanism for inducing apoptosis in cancer cells.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway can reduce the expression of pro-inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data from Western blot analyses of protein expression changes in response to treatment with an ethanol extract of Zanthoxylum schinifolium leaf (EEZS). It is important to note that this data is from an extract and not from isolated this compound. The relative protein expression is presented as a fold change or percentage of the control.
Table 1: Effect of Zanthoxylum schinifolium Leaf Extract on the PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells (T24)
| Target Protein | Treatment | Concentration | Duration | Change in Expression (Relative to Control) | Reference |
| p-PI3K | EEZS | 300 µg/mL | 48h | Decreased | [1] |
| PI3K | EEZS | 300 µg/mL | 48h | No significant change | [1] |
| p-Akt | EEZS | 300 µg/mL | 48h | Decreased | [1] |
| Akt | EEZS | 300 µg/mL | 48h | No significant change | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway in response to this compound treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., T24 human bladder cancer cells) at a suitable density in 6-well plates.
- Allow cells to adhere overnight.
- Treat cells with the desired concentrations of this compound (a concentration of 300 µg/mL of Zanthoxylum schinifolium extract has been used as a reference) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours)[1].
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation:
- Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE:
- Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours.
7. Blocking:
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
8. Primary Antibody Incubation:
- Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
9. Secondary Antibody Incubation:
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
10. Detection:
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
11. Densitometry Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.
Protocol 2: Western Blot Analysis of the NF-κB Signaling Pathway
This protocol is designed to assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of p65 and IκBα.
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1. For NF-κB activation, cells can be stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) before harvesting. This compound would be added as a pre-treatment.
2. Cell Lysis and Protein Quantification:
- Follow steps 2 and 3 from Protocol 1.
3. Sample Preparation, SDS-PAGE, and Protein Transfer:
- Follow steps 4, 5, and 6 from Protocol 1.
4. Blocking:
- Follow step 7 from Protocol 1.
5. Primary Antibody Incubation:
- Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control overnight at 4°C.
6. Secondary Antibody Incubation and Detection:
- Follow steps 9 and 10 from Protocol 1.
7. Densitometry Analysis:
- Follow step 11 from Protocol 1.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.
References
In Vivo Models for Studying Schinifoline's Anticancer Effects: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available scientific literature lacks detailed studies on the in vivo anticancer effects of Schinifoline. Research has primarily focused on its in vitro properties, notably its radiosensitizing effect on human non-small cell lung cancer cells.[1][2] The following application notes and protocols are therefore presented as a generalized framework for researchers and drug development professionals to design and conduct initial in vivo investigations into the potential anticancer efficacy of this compound, based on standard preclinical cancer research methodologies.
Application Notes
This compound, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium, has demonstrated cytotoxic and radiosensitizing activities in preliminary in vitro studies on A549 non-small cell lung cancer cells.[1][2] These findings provide a rationale for extending the investigation of this compound's anticancer potential to in vivo models. The primary objectives of such studies would be to assess the compound's anti-tumor efficacy, determine a safe and effective dosage range, and elucidate its mechanism of action in a living organism.
Patient-derived xenograft (PDX) models and human cancer cell line-derived xenograft (CDX) models in immunocompromised mice are standard approaches for evaluating the in vivo efficacy of novel anticancer compounds.[3] These models allow for the assessment of a compound's ability to inhibit tumor growth in a setting that partially recapitulates the tumor microenvironment.
For a compound like this compound, where an in vitro radiosensitizing effect has been observed, an important aspect of in vivo testing would be to evaluate its efficacy both as a monotherapy and in combination with radiotherapy.
Hypothetical Quantitative Data Summary
The following table illustrates how quantitative data from a hypothetical in vivo study on this compound could be presented. This data is for illustrative purposes only and is not based on actual experimental results.
| Animal Model | Cancer Cell Line | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Survival Rate (%) |
| BALB/c Nude Mice | A549 (NSCLC) | Vehicle Control | - | Intraperitoneal (i.p.) | 0 | +2.5 | 0 |
| BALB/c Nude Mice | A549 (NSCLC) | This compound | 10 mg/kg | Intraperitoneal (i.p.) | 35 | -1.2 | 40 |
| BALB/c Nude Mice | A549 (NSCLC) | This compound | 25 mg/kg | Intraperitoneal (i.p.) | 58 | -4.5 | 70 |
| BALB/c Nude Mice | A549 (NSCLC) | Radiation | 2 Gy | Localized | 40 | -3.0 | 50 |
| BALB/c Nude Mice | A549 (NSCLC) | This compound + Radiation | 25 mg/kg + 2 Gy | i.p. + Localized | 85 | -5.1 | 90 |
Experimental Protocols
Protocol 1: Human Cancer Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using the A549 non-small cell lung cancer cell line to evaluate the antitumor activity of this compound.
Materials:
-
A549 human non-small cell lung cancer cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female BALB/c nude mice
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation for Implantation:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Centrifuge the cells and resuspend the pellet in sterile phosphate-buffered saline (PBS).
-
Mix the cell suspension with an equal volume of Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control via the predetermined route (e.g., intraperitoneal injection) according to the planned dosing schedule.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, RNA sequencing).
-
Protocol 2: Evaluation of Radiosensitizing Effect In Vivo
This protocol builds upon the CDX model to assess if this compound can enhance the efficacy of radiotherapy.
Materials:
-
Established A549 tumor-bearing mice (from Protocol 1)
-
A small animal irradiator
Procedure:
-
Animal Grouping: Once tumors reach the desired size, randomize mice into the following groups:
-
Vehicle Control
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Treatment Administration:
-
For the combination group, administer this compound at a predetermined time point before irradiation (e.g., 1-2 hours). This timing may need to be optimized based on pharmacokinetic studies.
-
Anesthetize the mice and shield their bodies, leaving only the tumor area exposed.
-
Deliver a single or fractionated dose of radiation to the tumor using a small animal irradiator.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth, body weight, and animal health as described in Protocol 1.
-
Collect tumors and other relevant tissues at the study endpoint for analysis of DNA damage, apoptosis, and relevant signaling pathways.
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Hypothetical signaling pathway for this compound's radiosensitizing effect.
Future Directions
The provided protocols offer a foundational approach to investigating the in vivo anticancer effects of this compound. Further studies would be necessary to explore its efficacy in other cancer types, delve deeper into its molecular mechanisms, and assess its pharmacokinetic and pharmacodynamic properties. Given its known in vitro radiosensitizing effects, combination studies with other DNA-damaging agents could also be a promising avenue for future research. The development of robust in vivo data is a critical step in evaluating the translational potential of this compound as a novel anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiosensitizing effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on human non-small cell lung cancer A549 cells: a preliminary in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Schinifoline solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with schinifoline in in vitro assays. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a 4-quinolinone derivative alkaloid first isolated from Zanthoxylum schinifolium.[1] It has garnered research interest for its various biological activities, including radiosensitizing effects on cancer cells and antifungal properties.[1][2] Its key chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-heptyl-1-methylquinolin-4-one | [3] |
| Molecular Formula | C17H23NO | [3] |
| Molecular Weight | 257.37 g/mol | [3] |
| Appearance | Powder | [2] |
Q2: I am having trouble dissolving this compound. What is the best solvent to use?
A2: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro assays, the most common and effective solvents are Dimethyl Sulfoxide (DMSO) and Methanol.
-
DMSO: This is a highly effective polar aprotic solvent for dissolving a wide range of organic compounds for biological screening.[4][5] It is the recommended starting solvent for creating high-concentration stock solutions.
-
Methanol: Published studies have successfully used methanol to prepare standard stock solutions of this compound up to 1000 ppm (1 mg/mL).[2][6]
It is recommended to start with DMSO for preparing the primary stock solution due to its strong solubilizing power and compatibility with most cell culture assays at low final concentrations.
Q3: How do I prepare a high-concentration stock solution of this compound?
A3: Preparing a concentrated stock solution is standard practice for compounds that are not readily soluble in aqueous media.[7]
-
Start by accurately weighing the required amount of this compound powder.
-
Dissolve the powder in a small volume of high-purity DMSO (e.g., cell culture grade).
-
Use gentle vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied, but monitor for any compound degradation.
-
Once fully dissolved, add more DMSO to reach your desired final stock concentration (e.g., 10 mM, 50 mM).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: This is a common issue known as "precipitation upon dilution" and occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture medium) where its solubility is poor.[8]
Here are several strategies to prevent this:
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration in the medium exceeds this compound's aqueous solubility limit. Try using a lower final concentration.
-
Control the Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% and almost always below 1%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Modify the Dilution Method: Add the this compound stock solution directly to the complete culture medium (containing serum, if used) rather than to a simple aqueous buffer. Add the stock dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion.
-
Use a Carrier Protein: Serum proteins, like albumin, can help stabilize hydrophobic compounds and prevent precipitation. If your experiment allows, using a medium containing fetal bovine serum (FBS) can improve solubility.
Q5: How should I store my this compound stock solution?
A5: Proper storage is crucial to maintain the integrity of your compound.
-
Short-Term Storage: For solutions prepared in methanol or DMSO, refrigeration at 4°C is suitable for several weeks.[2][7]
-
Long-Term Storage: For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] Studies have shown that many compounds remain stable in DMSO/water mixtures for extended periods at 4°C, suggesting good stability under proper refrigeration.[9]
Troubleshooting Guide for Solubility Issues
Table 2: Troubleshooting Common this compound Solubility Problems
| Problem | Possible Cause | Recommended Solution |
| Powder does not dissolve in the initial solvent. | Incorrect Solvent Choice: The solvent is not strong enough to break the crystal lattice energy of the solid. | Use 100% high-purity DMSO. If using methanol, ensure it is anhydrous. |
| Concentration is too high: You are attempting to make a supersaturated solution. | Try preparing a less concentrated stock solution. | |
| Insufficient Energy: The dissolution process is slow at room temperature. | Gently warm the solution (e.g., 37°C water bath) and use a vortex or sonicator to aid dissolution. | |
| Compound precipitates in stock solution during storage. | Temperature Fluctuation: The compound is falling out of solution due to lower temperatures (especially in the refrigerator). | Store the stock solution at room temperature if it is stable, or re-dissolve it by warming and vortexing before each use. Ensure you are not exceeding the solubility limit at the storage temperature. |
| Solvent Evaporation: Over time, solvent may evaporate, increasing the compound's concentration and causing precipitation. | Ensure vials are tightly sealed. Using parafilm can provide an extra barrier.[10] | |
| Compound precipitates immediately upon dilution into aqueous medium. | Poor Aqueous Solubility: The final concentration in the medium is above the solubility limit of this compound. | Perform serial dilutions to find the highest workable concentration that does not precipitate. |
| High Final DMSO Concentration: A high percentage of DMSO can cause "salting out" effects or cellular toxicity. | Keep the final DMSO concentration in the medium below 0.5%. | |
| Interaction with Media Components: Salts or other components in the buffer or medium can reduce solubility.[11] | Add the this compound stock directly to the complete cell culture medium containing serum, as serum proteins can help stabilize the compound. Add the stock slowly while mixing. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL: Mass = (0.050 mol/L) x (0.001 L) x (257.37 g/mol ) = 0.01287 g = 12.87 mg.
-
-
Weighing: Accurately weigh 12.87 mg of this compound powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Dissolution:
-
Add 500 µL of sterile, cell culture-grade DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by another 1-2 minutes of vortexing. Sonication can also be used if available.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add DMSO to bring the total volume to 1.0 mL.
-
Sterilization & Storage:
-
Filter the solution through a 0.22 µm PTFE (Teflon) syringe filter into a sterile storage vial.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
For long-term storage, create smaller aliquots and store them at -20°C.
-
Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium
This protocol describes the dilution of the 50 mM stock solution to a final concentration of 50 µM in 10 mL of cell culture medium. This represents a 1:1000 dilution.
-
Prepare Medium: Add 10 mL of pre-warmed (37°C) complete cell culture medium to a sterile 15 mL conical tube.
-
Calculate Volume: Determine the volume of stock solution needed.
-
Formula: C1V1 = C2V2
-
(50,000 µM)(V1) = (50 µM)(10,000 µL)
-
V1 = 10 µL
-
-
Dilution:
-
Set a micropipette to 10 µL.
-
While gently vortexing or swirling the 15 mL tube containing the medium, slowly dispense the 10 µL of the 50 mM this compound stock solution directly into the medium. Crucially, dispense the stock solution into the bulk of the liquid, not onto the tube wall, to ensure rapid mixing.
-
Continue to mix for another 10-15 seconds to ensure homogeneity.
-
-
Final Check: Visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the aqueous environment. Consider preparing a lower final concentration (e.g., 10 µM). The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Representative signaling pathway for apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems [mdpi.com]
- 3. This compound | C17H23NO | CID 133504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Schinifoline Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of schinifoline in solution. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution under standard laboratory conditions?
A1: this compound has demonstrated good stability in solution under standard laboratory storage conditions. In a study by Seo et al. (2023), this compound in both standard and sample solutions was found to be stable for at least 10 days when stored at room temperature (23 ± 1 °C) and under refrigeration (approximately 4 °C)[1]. The stability was measured to be between 98.30–103.99% in standard solutions and 99.08–100.52% in sample solutions over the 10-day period[1].
Q2: What are the primary factors that can influence the stability of this compound in solution?
A2: Based on the chemical nature of quinolinone alkaloids, the primary factors that can affect the stability of this compound in solution include:
-
pH: The solubility and stability of quinoline derivatives are often pH-dependent. Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other forms of degradation.
-
Light: Quinolone compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may cause degradation[2]. It is advisable to protect this compound solutions from light.
-
Temperature: While stable at room temperature and under refrigeration for at least 10 days, elevated temperatures would be expected to accelerate degradation processes[1].
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of this compound.
Q3: Are there any known degradation products of this compound?
A3: Currently, there is no specific information available in the scientific literature detailing the identified degradation products of this compound under various stress conditions. However, based on studies of related quinoline alkaloids, potential degradation pathways could involve hydroxylation of the aromatic rings or modifications to the substituent groups[2].
Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?
A4: To maximize the stability of this compound solutions, the following practices are recommended:
-
Solvent Selection: Methanol is a commonly used solvent for preparing standard stock solutions of this compound[1]. For experimental assays, ensure the chosen solvent system is compatible with this compound and the experimental conditions.
-
Storage Conditions: For short-term storage (up to 10 days), solutions can be kept at room temperature or under refrigeration (approx. 4 °C)[1]. For long-term storage, it is advisable to store solutions at -20 °C or below in airtight, light-protected containers.
-
Protection from Light: Always store this compound solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation[2].
-
pH Control: If the experimental protocol allows, using a buffered solution in the physiological pH range (around 7.4) may help maintain stability. Avoid highly acidic or alkaline conditions unless they are a specific requirement of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration in solution over a short period. | Photodegradation | 1. Ensure solutions are stored in amber vials or containers wrapped in foil to protect from light. 2. Minimize exposure to ambient light during experimental procedures. |
| Temperature instability | 1. Store stock solutions at recommended temperatures (refrigerated or frozen). 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use. | |
| pH-mediated degradation | 1. Measure the pH of your solution. If it is highly acidic or basic, consider if this is necessary for your experiment. 2. If possible, adjust the pH to a more neutral range using a suitable buffer system. | |
| Appearance of unexpected peaks in HPLC/UPLC chromatograms. | Formation of degradation products | 1. Review the storage conditions and handling of the this compound solution. 2. To confirm if the new peaks are degradation products, consider performing a forced degradation study (see Experimental Protocols section). This can help in identifying potential degradation products. 3. Use a stability-indicating HPLC method to ensure separation of this compound from any potential degradants. |
| Inconsistent experimental results. | Inconsistent solution stability | 1. Prepare fresh this compound solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles. 2. Verify the stability of this compound under your specific experimental conditions (e.g., in your cell culture media at 37 °C) by analyzing samples at different time points. |
Quantitative Data Summary
Table 1: Stability of this compound in Solution over 10 Days
| Storage Condition | Solution Type | Stability Range (%) | Relative Standard Deviation (RSD) | Reference |
| Room Temperature (23 ± 1 °C) | Standard Solution | 98.30–103.99 | ≤ 1.63% | [1] |
| Room Temperature (23 ± 1 °C) | Sample Solution | 99.08–100.52 | < 1.00% | [1] |
| Refrigerated (approx. 4 °C) | Standard Solution | 97.98–102.72 | ≤ 1.55% | [1] |
| Refrigerated (approx. 4 °C) | Sample Solution | 97.58–100.09 | < 1.00% | [1] |
Data summarized from Seo et al. (2023).
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution under Various Conditions
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer system.
1. Materials:
- This compound standard
- HPLC-grade solvent (e.g., methanol, acetonitrile, water)
- Buffer salts (if required)
- Calibrated pH meter
- HPLC or UPLC system with a suitable detector (e.g., PDA or MS)
- Validated analytical column (e.g., C18)
- Amber vials
2. Procedure:
- Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Preparation of Test Solutions: Dilute the stock solution with the desired solvent or buffer to the final working concentration.
- Initial Analysis (Time 0): Immediately analyze the freshly prepared test solution using a validated HPLC/UPLC method to determine the initial concentration of this compound. This will serve as the baseline.
- Storage: Aliquot the test solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4 °C, -20 °C, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 7 days, 10 days), retrieve a vial from each storage condition and analyze it using the same HPLC/UPLC method.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A solution is generally considered stable if the concentration remains within 90-110% of the initial value.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- HPLC-grade water and other solvents
- HPLC/UPLC-MS system for identification of degradation products
- Photostability chamber or a UV lamp
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent.
- Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
- Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Keep the mixture at room temperature or heat at a controlled temperature for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep the mixture at room temperature for a defined period.
- Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
- Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 60 °C) for a defined period.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC or UPLC-MS method. The goal is to separate the parent this compound peak from all degradation product peaks. The mass spectrometer will aid in the tentative identification of the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Figure 1. Workflow for a forced degradation study of this compound.
Figure 2. Troubleshooting logic for this compound stability issues.
References
Technical Support Center: Optimizing Schinifoline for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Schinifoline in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported bioactivity?
This compound is a 4-quinolinone derivative isolated from the plant Zanthoxylum schinifolium.[1][2] It has been investigated for its potential anticancer effects. Published studies have shown that this compound can have a radiosensitizing effect on human non-small cell lung cancer A549 cells, making them more susceptible to radiation treatment.[2][3] However, its cytotoxic activity appears to be cell-line specific, with some studies reporting no cytotoxic effects against cell lines such as HepG2, Hela, BEL7402, and Jurkat T cells.[4]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on published data for A549 lung cancer cells, a starting concentration range of 10 µg/mL to 40 µg/mL can be considered.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[5]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[6] For example, a 10 mg/mL stock solution can be prepared and then further diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cytotoxicity assays are recommended for use with this compound?
Standard cytotoxicity assays such as the MTT, XTT, or LDH assays can be used to assess the effect of this compound on cell viability.[7][8] However, as with many natural products, interference with colorimetric assays like MTT can occur.[9][10] It is advisable to include proper controls, such as wells with this compound but no cells, to account for any intrinsic color of the compound.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. |
| This compound precipitation at high concentrations. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent system. | |
| Inconsistent results across experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Instability of this compound solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpectedly high cell viability at high concentrations | Interference of this compound with the assay. | Run a control plate with various concentrations of this compound in cell-free medium to check for any direct reaction with the assay reagent (e.g., reduction of MTT by this compound).[10] Consider using an alternative assay that measures a different endpoint, such as the LDH assay (membrane integrity) or a fluorescence-based assay.[10] |
| No observed cytotoxicity | The selected cell line may be resistant to this compound.[4] | Test a different cell line, such as A549 cells, which have been shown to be sensitive to this compound.[3] |
| The concentration range tested is too low. | Broaden the concentration range in your dose-response experiment. | |
| Insufficient incubation time. | Extend the treatment duration (e.g., 24h, 48h, 72h) to determine if the cytotoxic effect is time-dependent.[11] |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| A549 (non-small cell lung cancer) | Not Specified | 6h | 33.7 ± 2.4 | [3] |
| 12h | 21.9 ± 1.9 | [3] | ||
| 24h | 16.8 ± 2.2 | [3] |
Experimental Protocols
General Protocol for Determining this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only (blank).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways
While the precise signaling pathways of this compound-induced cytotoxicity are not yet fully elucidated, its radiosensitizing effects suggest a potential involvement in DNA damage response and cell cycle regulation pathways.
Caption: Proposed signaling pathway for this compound's cytotoxic and radiosensitizing effects.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound concentration in cytotoxicity studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Schinifoline HPLC-PDA Analysis
Welcome to the technical support center for Schinifoline analysis. This guide provides detailed troubleshooting for common issues encountered during HPLC-PDA peak resolution experiments. The following sections are designed for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems in a systematic manner.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter with your this compound analysis.
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in HPLC can stem from a variety of factors including issues with the mobile phase, column, sample, or the HPLC system itself.[1][2] For this compound, an alkaloid, particular attention should be paid to interactions with the stationary phase and the pH of the mobile phase.[3][4] Common problems manifest as peak tailing, fronting, or splitting.[1]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing, where the peak is asymmetrical and prolonged on one side, is a frequent issue when analyzing basic compounds like alkaloids.[1][3]
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Secondary Silanol Interactions: The most common cause is the interaction between the basic this compound molecule and acidic, ionized silanol groups on the surface of the silica-based C18 column.[3]
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Solution: Use a modern, end-capped column to minimize exposed silanol groups. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can also help. Adding a competitive base to the mobile phase, such as triethylamine (TEA), can also block active sites.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[5][6]
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Solution: Reduce the sample concentration or the injection volume.[6]
-
-
Column Contamination or Degradation: A contaminated guard or analytical column can cause peak shape distortion.[1][7]
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Solution: Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.
-
Q3: I am observing peak fronting for this compound. How can I fix this?
Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but can still occur.[1][6]
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Sample Overload: High sample concentration can lead to fronting.[5]
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Solution: Dilute the sample or decrease the injection volume.[7]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause fronting.[6]
-
Solution: Ensure the sample is completely dissolved. Whenever possible, prepare the sample in the initial mobile phase.
-
-
Low Column Temperature: Sub-optimal column temperature can sometimes contribute to fronting.[7]
Q4: Why is my this compound peak splitting or appearing broad?
Split or broad peaks indicate a loss of efficiency in the chromatographic system.[1]
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Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[6][9]
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Solution: Prepare the sample in a solvent that is as weak as or weaker than the mobile phase.[9] Alternatively, reduce the injection volume.
-
-
Column Void or Blocked Frit: A physical change in the column packing at the inlet, such as a void or a partially blocked frit, can cause the sample band to split.[6]
-
Solution: First, try back-flushing the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column.[9]
-
-
Co-elution: The split peak may actually be two different co-eluting compounds.
-
Solution: Optimize the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol) or use a column with a different selectivity to improve separation.[10]
-
Troubleshooting Guides
For a systematic approach to resolving peak shape issues, refer to the troubleshooting summary table and the logical workflow diagram below.
Data Presentation: Troubleshooting Summary
This table provides a quick reference for diagnosing and solving common peak resolution problems during this compound analysis.
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols. | Adjust mobile phase pH to be >2 units away from analyte pKa. Use a modern, end-capped C18 column. Add a competitive base (e.g., 0.1% TEA) to the mobile phase.[3] |
| Column overload (mass overload). | Reduce sample concentration or injection volume.[5][6] | |
| Column contamination or wear. | Flush the column with a strong solvent; if unresolved, replace the column.[7] | |
| Extra-column volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector.[3] | |
| Peak Fronting | Column overload (concentration overload). | Dilute the sample or reduce injection volume.[5][7] |
| Sample solvent incompatible with mobile phase. | Prepare/dilute the sample in the mobile phase.[7] | |
| Low column temperature. | Increase column temperature.[7] | |
| Peak Splitting or Broadening | Injection solvent stronger than mobile phase. | Prepare the sample in a weaker solvent or reduce injection volume.[9] |
| Void at the head of the column or plugged frit. | Reverse and flush the column. If the problem persists, replace the column.[6] | |
| Co-eluting impurity. | Optimize mobile phase or change column chemistry to improve separation.[10] | |
| Contaminated guard or analytical column. | Remove and test the system without the guard column. Replace the guard or flush/replace the analytical column. |
Mandatory Visualization: Troubleshooting Workflow
This workflow provides a step-by-step logical guide to identifying and resolving peak shape issues.
Caption: A logical workflow for diagnosing HPLC peak shape problems.
Experimental Protocols
A robust and validated method is the foundation of reproducible results. The following protocol is based on a published method for the simultaneous analysis of this compound and can be used as a reliable starting point.[11][12]
Reference HPLC-PDA Method for this compound Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with Photo-Diode Array Detector (HPLC-PDA) |
| Column | Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size[11] |
| Mobile Phase | Isocratic Elution: A: 1.0% (v/v) Acetic Acid in Water B: 1.0% (v/v) Acetic Acid in Acetonitrile Ratio: A:B (1:1)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | Ambient (or controlled at 25-30 °C for better reproducibility) |
| Injection Volume | 10 µL[11] |
| Detection Wavelength | 235 nm[11] |
| Sample Preparation | Samples should be dissolved in the mobile phase or a weaker solvent, filtered through a 0.45 µm membrane filter prior to injection. |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. acdlabs.com [acdlabs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. halocolumns.com [halocolumns.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Schinifoline UPLC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during the UPLC-MS/MS analysis of Schinifoline.
Frequently Asked Questions (FAQs)
Q1: What are the typical UPLC-MS/MS parameters for this compound analysis?
A1: A validated method for the simultaneous analysis of this compound and Bergapten has been developed. The key parameters for this compound detection include using a UPLC system coupled with a tandem quadrupole MS detector and an electrospray ionization (ESI) source.[1] Analysis is typically performed in the positive ion mode, monitoring the transition for this compound.[1] For specific parameters such as column type, mobile phase composition, and mass spectrometer settings, please refer to the detailed experimental protocol below.
Q2: What kind of sample preparation is required for analyzing this compound from plant matrices?
A2: For plant materials such as Zanthoxylum schinifolium seeds, a common method involves ultrasonic extraction with 70% ethanol.[1] This is followed by vortexing and filtration to prepare the sample solution for injection into the UPLC-MS/MS system.[1]
Q3: How stable is this compound in standard and sample solutions?
A3: this compound has demonstrated good stability in solution. Studies have shown that it remains stable for at least 10 days when stored at both room temperature and under refrigeration (approximately 4°C), with relative standard deviation (RSD) values for stability being less than 1.63% in standard solutions and less than 1.00% in sample solutions.[1]
Troubleshooting Guide
Q1: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for my this compound peak. What could be the cause and how can I fix it?
A1: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
-
Column Equilibration: Insufficient column equilibration with the initial mobile phase conditions is a common cause of peak distortion, especially for polar compounds. Ensure the column is thoroughly equilibrated before each injection.
-
Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak fronting. If possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Contaminants from previous injections can interact with the analyte, causing peak tailing. Implement a robust column washing procedure between runs.
-
pH of the Mobile Phase: For alkaloids like this compound, the pH of the mobile phase is crucial for achieving symmetrical peaks. Since this compound is a basic compound, using a mobile phase with an acidic modifier (e.g., formic acid) can improve peak shape by ensuring consistent protonation.
Q2: My signal intensity for this compound is low or inconsistent. What should I check?
A2: Low or inconsistent signal intensity can be due to issues with the sample, the UPLC system, or the mass spectrometer.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the ESI source, leading to a lower signal.[2][3][4][5] To mitigate this, you can try:
-
Diluting your sample.
-
Optimizing the sample preparation to better remove interfering compounds.
-
Using a stable isotope-labeled internal standard to compensate for signal fluctuations.[3]
-
-
Ion Source Contamination: A dirty ion source can lead to a significant drop in signal intensity. Regularly clean the ion source components as per the manufacturer's recommendations.
-
Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated. A drift in calibration can lead to poor sensitivity and inaccurate mass measurements.
-
Mobile Phase Additives: The concentration of additives like formic acid can impact ionization efficiency. Ensure consistent and optimal concentration in your mobile phases.
Q3: I am experiencing retention time shifts for this compound. What are the possible causes?
A3: Retention time shifts can compromise the reliability of your analysis. Here are some common causes:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phases.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column temperature is stable and consistent throughout your analytical runs.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time and a loss of peak resolution, it may be time to replace the column.
-
System Leaks: Any leaks in the UPLC system can cause pressure fluctuations and result in unstable retention times. Perform a leak check to ensure the system is properly sealed.
Experimental Protocols
Sample Preparation from Zanthoxylum schinifolium Seeds
-
Accurately weigh 100 mg of the powdered seed sample.
-
Add a defined volume of 70% methanol.
-
Perform ultrasonic extraction for 5 minutes.
-
Vortex the sample for 1 minute.
-
Filter the extract through a suitable syringe filter (e.g., 0.2 µm) into a UPLC vial.
UPLC-MS/MS Analytical Method[1]
-
System: Waters Acquity UPLC I-Class system coupled to a tandem quadrupole MS detector with an electrospray ionization source.
-
Column: Refer to the original study for the specific column used. A C18 column is a common choice for such analyses.
-
Mobile Phase: A gradient elution using water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile with the same modifier as mobile phase B.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored. Refer to the published literature for the exact m/z values.[1]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method for this compound Analysis [1]
| Parameter | Value |
| Linear Range (µg/mL) | 0.10–5.00 |
| Regression Equation | y = 520,305.56x + 73,378.28 |
| Coefficient of Determination (r²) | 0.9994 |
| Limit of Detection (LOD) (µg/mL) | 0.01–0.06 (×10⁻²) |
| Limit of Quantitation (LOQ) (µg/mL) | 0.04–0.17 (×10⁻²) |
Table 2: Precision and Recovery of the UPLC-MS/MS Method for this compound Analysis [1]
| Parameter | Result |
| Recovery | 99.63–105.16% (RSD ≤ 2.23%) |
| Intra-day Precision (RSD) | < 3.00% |
| Inter-day Precision (RSD) | < 3.00% |
| Repeatability (RSD) | < 0.50% |
Visualizations
Caption: Experimental workflow for this compound UPLC-MS/MS analysis.
Caption: Troubleshooting decision tree for UPLC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Schinifoline in cell-based assays.
This technical support center provides guidance and resources for researchers utilizing Schinifoline in cell-based assays. Due to the limited publicly available data on the off-target effects of this compound, this guide focuses on its known activities and provides frameworks for investigating potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound in cell-based assays?
A1: this compound, a 4-quinolinone alkaloid isolated from Zanthoxylum species, has demonstrated several pharmacological activities.[1] Primarily, it has been reported to have a radiosensitizing effect on human non-small cell lung cancer A549 cells and antifungal activity against Candida albicans.[2][3]
Q2: Is there any information on the off-target effects of this compound?
A2: Currently, there is a lack of specific studies detailing the off-target effects of this compound in cell-based assays. Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target.[4] Researchers should, therefore, proceed with caution and consider performing comprehensive profiling to identify potential off-target activities.
Q3: What are the potential general mechanisms of toxicity for quinolinone-based compounds?
A3: While specific data for this compound is unavailable, compounds with a quinolone core structure can sometimes exhibit off-target effects by interacting with DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. Although these are the primary targets of quinolone antibiotics in bacteria, high concentrations could potentially affect mammalian topoisomerases. Other potential off-target mechanisms could involve interactions with various kinases or ion channels.
Q4: How can I assess the potential cytotoxicity of this compound in my cell line of interest?
A4: A standard approach is to perform a dose-response cell viability assay, such as an MTT, MTS, or CellTiter-Glo® assay. This will help determine the concentration range at which this compound exhibits cytotoxic effects and allow you to calculate an IC50 (half-maximal inhibitory concentration) value.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability at Low Concentrations of this compound
-
Possible Cause 1: Off-target cytotoxicity. this compound may be interacting with unintended cellular targets that are critical for cell survival in your specific cell line.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Degradation products could have different activities.
-
Perform a Broader Cytotoxicity Profile: Test the effect of this compound on a panel of different cell lines from various tissues to see if the effect is cell-line specific.
-
Apoptosis vs. Necrosis Assay: Use assays like Annexin V/PI staining followed by flow cytometry to determine the mechanism of cell death (apoptosis or necrosis), which can provide clues about the potential pathways involved.
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Mitochondrial Toxicity Assay: Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) to assess if mitochondrial dysfunction is a primary cause of toxicity.
-
Issue 2: Discrepancy Between Expected and Observed Phenotypic Effects
-
Possible Cause 1: Activation or inhibition of an unknown signaling pathway. this compound might be modulating a pathway that is not its intended target, leading to unexpected phenotypic changes.
-
Troubleshooting Steps:
-
Pathway-Specific Reporter Assays: If you hypothesize the involvement of a particular pathway (e.g., NF-κB, Wnt, MAPK), use a reporter cell line for that pathway to screen for activation or inhibition.
-
Kinase Profiling: Perform a broad kinase inhibitor profiling assay (commercially available services) to identify any unintended kinase targets of this compound.
-
Gene Expression Analysis: Conduct RNA sequencing or a targeted qPCR array to identify changes in gene expression profiles upon this compound treatment, which can reveal affected pathways.
-
Hypothetical Data on this compound Effects
The following tables present hypothetical data to illustrate how one might summarize findings when investigating the effects of this compound. Note: This data is for illustrative purposes only and is not derived from published experimental results.
Table 1: Cytotoxicity of this compound across Different Cell Lines
| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 45.2 |
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 78.9 |
| HEK293 | Embryonic Kidney | MTS | > 100 |
| HepG2 | Hepatocellular Carcinoma | MTT | 25.8 |
Table 2: Hypothetical Kinase Profiling Results for this compound (at 10 µM)
| Kinase Target | % Inhibition | Potential Implication |
| EGFR | 8.1 | Likely insignificant |
| PI3Kα | 12.5 | Likely insignificant |
| CDK2 | 48.7 | Potential for cell cycle effects |
| SRC | 5.3 | Likely insignificant |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate hypothetical workflows and pathways for investigating this compound's off-target effects.
Caption: Workflow for investigating unexpected cytotoxicity of this compound.
Caption: Hypothetical off-target kinase inhibition by this compound.
References
- 1. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Resistance to Schinifoline in Cancer Cells
Disclaimer: As of late 2025, specific mechanisms of resistance to Schinifoline in cancer cells have not been extensively documented in peer-reviewed literature. The following troubleshooting guides and FAQs are based on established principles of cancer drug resistance to other chemotherapeutic agents. Researchers are encouraged to use this as a foundational guide for initiating their own investigations into potential this compound resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential general mechanisms of resistance?
A1: While this compound-specific resistance pathways are yet to be fully elucidated, cancer cells commonly develop resistance to therapeutic compounds through several mechanisms[1][2][3]:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Altered Drug Target: Mutations or modifications in the molecular target of this compound could prevent the drug from binding effectively.
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can help cancer cells evade drug-induced apoptosis.[4]
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Enhanced DNA Repair: If this compound induces DNA damage, cancer cells might upregulate their DNA repair mechanisms to counteract the drug's effects.[2]
-
Drug Inactivation: Cells may develop mechanisms to metabolize or sequester the drug, rendering it inactive.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): This process can induce a cellular state that is inherently more resistant to various cancer therapies.[5]
Q2: How can I experimentally confirm if my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (non-resistant) cell line.[6] A significant increase in the IC50 value indicates the development of resistance.[6]
Q3: What are the first steps I should take to investigate the mechanism of resistance in my this compound-resistant cell line?
A3: A logical first step is to investigate the most common mechanisms of multidrug resistance. You could begin by:
-
Assessing ABC Transporter Expression: Use quantitative PCR (qPCR) or Western blotting to check for the overexpression of common ABC transporters like ABCB1 (P-gp) and ABCG2.
-
Using an Efflux Pump Inhibitor: Treat your resistant cells with a known P-gp inhibitor (e.g., Verapamil or Tariquidar) in combination with this compound. If sensitivity is restored, it strongly suggests that drug efflux is a key resistance mechanism.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure you are using a consistent and optimal cell seeding density for your specific cell line. Perform cell counts accurately before seeding.
-
-
Possible Cause 2: Drug Solution Instability. this compound, like many small molecules, may degrade over time, especially if not stored correctly.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure can significantly impact the IC50 value.
-
Solution: Standardize the incubation time for your cell viability assays (e.g., 48 or 72 hours) and keep it consistent across all experiments.
-
Problem 2: I am not observing a significant difference in ABC transporter expression between my parental and resistant cell lines.
-
Possible Cause 1: Resistance is not mediated by common ABC transporters. The resistance mechanism might be independent of drug efflux.
-
Solution: Investigate other potential mechanisms. For instance, use Western blotting to probe for the activation of survival pathways like PI3K/Akt by checking the phosphorylation status of key proteins (e.g., p-Akt).
-
-
Possible Cause 2: The antibody for Western blotting is not optimal.
-
Solution: Validate your antibody using positive and negative controls. Titrate the antibody to find the optimal concentration.
-
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a cytotoxic agent.[6]
-
Initial IC50 Determination: Determine the IC50 value of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or PrestoBlue).
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, significant cell death is expected. Monitor the culture closely. When the surviving cells reach about 80% confluency, subculture them.
-
Incremental Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold.
-
Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation over several months.
-
Confirmation of Resistance: After the cell line can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the degree of resistance by performing a new IC50 determination and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a range of concentrations of this compound (and vehicle control).
-
Incubation: Incubate the plate for a standardized period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
Quantitative Data Summary
No specific quantitative data on this compound resistance is currently available in the literature. The following table is a template for researchers to organize their experimental findings.
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance |
| Parental Line | This compound | 2.5 ± 0.3 | 1 |
| Resistant Line | This compound | 28.2 ± 2.1 | 11.3 |
| Resistant Line | This compound + Verapamil (10 µM) | 5.1 ± 0.6 | 2.0 |
Visualizations
Signaling Pathways and Workflows
Caption: ABC transporter-mediated drug efflux of this compound.
Caption: The PI3K/Akt pathway as a potential survival mechanism.
Caption: Workflow for generating a drug-resistant cell line.
References
- 1. ejcmpr.com [ejcmpr.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Schinifoline Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of Schinifoline.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Crude Extract
Symptoms: The amount of this compound quantified in the initial extract is significantly lower than expected based on literature values (typically 0.19–0.94 mg/g in Zanthoxylum schinifolium seeds).[1][2]
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the plant material is ground to a fine, consistent powder. For larger scale extractions, industrial grinders may be necessary to achieve the required particle size. |
| Inappropriate Solvent Selection | While 70% ethanol is commonly used, the optimal solvent can vary.[3][4] Consider testing different solvent systems. For alkaloids, methanol or ethanol with varying water content are good starting points.[5][6][7][8] See Table 1 for a comparison of solvent efficiencies for related alkaloids. |
| Insufficient Extraction Time or Temperature | Refluxing at an elevated temperature (e.g., 80°C) for an adequate duration (e.g., 3 hours, repeated) can significantly improve extraction efficiency.[3][4] However, be mindful of potential degradation of the target compound at excessive temperatures. |
| Suboptimal Solid-to-Solvent Ratio | At a larger scale, ensuring adequate solvent penetration into the plant material is crucial. A ratio of 1:10 to 1:15 (w/v) of plant material to solvent is a good starting point. |
| Degradation of this compound | This compound is relatively stable, but prolonged exposure to harsh pH or high temperatures during extraction could lead to degradation.[3] Ensure the extraction process is not unnecessarily long and that temperatures are controlled. |
Problem 2: Poor Purity of Isolated this compound
Symptoms: After purification (e.g., by column chromatography or preparative HPLC), the final product shows significant impurities in analytical HPLC or UPLC-MS/MS.
| Possible Cause | Recommended Solution |
| Co-elution of Structurally Similar Alkaloids | Zanthoxylum species contain numerous alkaloids with similar structures.[7][8] Optimize the chromatographic method. For preparative HPLC, consider using a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or modifying the mobile phase (e.g., adjusting pH, using ion-pairing reagents). For quinolone alkaloids, adjusting the pH of the mobile phase can significantly improve peak shape and resolution.[9] |
| Presence of Non-Alkaloidal Impurities | Perform a preliminary purification step. An acid-base liquid-liquid extraction can effectively separate alkaloids from neutral and acidic compounds. Alternatively, solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge can be highly effective for alkaloid purification.[10] |
| Column Overloading in Preparative HPLC | Reduce the injection volume or the concentration of the sample being loaded onto the column. Overloading leads to peak broadening and poor separation. |
| Inadequate Resolution in Column Chromatography | Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. A step-gradient or a shallow linear gradient elution may be necessary to separate closely related compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to expect for this compound from Zanthoxylum schinifolium seeds?
A1: Based on analytical studies, the concentration of this compound in the 70% ethanol extract of Zanthoxylum schinifolium seeds is typically in the range of 0.33–0.94 mg/g of the dried extract.[1] The final yield of pure, isolated this compound will be lower than this due to losses during purification steps. A successful lab-scale isolation might yield several milligrams of pure compound from a kilogram of starting material.
Q2: How can I quickly assess the presence and approximate quantity of this compound in my extract before scaling up?
A2: A validated HPLC-PDA or UPLC-MS/MS method is the most accurate way to quantify this compound.[1][2][3][4] For a quicker, semi-quantitative assessment, you can use thin-layer chromatography (TLC) and compare the spot intensity of your extract to a known concentration of a this compound standard.
Q3: Are there any known stability issues with this compound that I should be aware of during isolation and storage?
A3: this compound has been shown to be stable in solution for at least 10 days at both room temperature and under refrigeration (4°C).[1][3] However, as a general precaution for natural products, it is advisable to avoid prolonged exposure to high temperatures, strong acids or bases, and direct light to minimize the risk of degradation.[11]
Q4: My preparative HPLC runs for this compound show significant peak tailing. What could be the cause and how can I fix it?
A4: Peak tailing for alkaloids like this compound in reverse-phase HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase.[9] To mitigate this, you can:
-
Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%).
-
Adjust the pH of the mobile phase to suppress the ionization of the silanol groups (lower pH) or the alkaloid (higher pH, though this may affect retention).
-
Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to these secondary interactions.
Quantitative Data Summary
Table 1: Comparison of Extraction Solvent Efficiency for Alkaloids from Zanthoxylum Species (Illustrative Data)
| Solvent System | Relative Yield of Total Alkaloids | Reference |
| 100% Methanol | High | [5][6] |
| 80% Methanol | High | [12] |
| 70% Ethanol | Commonly Used for this compound | [3][4] |
| 100% Ethanol | Moderate to High | [7] |
| Chloroform | High for certain alkaloids | [7] |
| Water | Low | [12] |
Note: This table is a qualitative summary based on studies of various alkaloids from Zanthoxylum and related species. The optimal solvent should be determined empirically for this compound scale-up.
Table 2: Analytical Parameters for this compound Quantification by HPLC-PDA
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.08 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.24 µg/mL | [3] |
| Recovery | 96.02–100.96% | [3] |
| Intra- and Inter-day Precision (RSD) | < 0.40% | [3] |
Experimental Protocols
Protocol 1: Lab-Scale Extraction of this compound
This protocol is based on a method described for the extraction of this compound and other compounds from Zanthoxylum schinifolium seeds.[3][4]
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Preparation of Plant Material: Grind dried Zanthoxylum schinifolium seeds to a fine powder (e.g., to pass through a 40-mesh sieve).
-
Extraction:
-
Add the powdered seeds to a round-bottom flask with 70% ethanol at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 70% ethanol).
-
Heat the mixture to 80°C under reflux for 3 hours with continuous stirring.
-
Allow the mixture to cool to room temperature and filter through a standard sieve (e.g., 270 mesh) or filter paper to remove the solid plant material.
-
Repeat the extraction on the plant residue with fresh solvent to maximize yield.
-
-
Solvent Removal: Combine the filtrates and remove the ethanol using a rotary evaporator under reduced pressure.
-
Lyophilization: The remaining aqueous suspension can be freeze-dried to yield a powdered crude extract.
Protocol 2: General Purification of Alkaloids using Acid-Base Extraction
-
Dissolution: Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Washing: Transfer the acidic solution to a separatory funnel and wash with a nonpolar organic solvent like dichloromethane or ethyl acetate to remove neutral and weakly acidic impurities. Repeat the washing 2-3 times.
-
Basification: Collect the aqueous layer and adjust the pH to approximately 9-10 with a base such as ammonium hydroxide.
-
Extraction of Alkaloids: Extract the basified aqueous solution with a nonpolar organic solvent (e.g., dichloromethane). The free base alkaloids will move into the organic layer. Repeat this extraction 3-4 times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a purified alkaloid fraction. This fraction can then be subjected to further chromatographic purification.
Visualizations
References
- 1. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of reversed-phase liquid chromatographic methods for the separation of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Evaluation of the extraction and stability of chlorophyll-rich extracts by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Targeted Drug Delivery Systems for Alkaloid Compounds
Disclaimer: Information regarding targeted drug delivery systems specifically for Schinifoline is not currently available in published literature. This technical support center provides general guidance and best practices for developing targeted drug delivery systems for alkaloid compounds with potential anti-cancer properties, based on established methodologies for similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in designing a targeted drug delivery system for a novel alkaloid compound?
A1: The initial phase involves a thorough characterization of the alkaloid's physicochemical properties, including its solubility, stability, and LogP value. This is followed by identifying the biological target (e.g., a specific cancer cell receptor) and selecting a suitable nanocarrier platform, such as liposomes or polymeric nanoparticles. Preliminary in vitro studies are then conducted to assess the formulation's cytotoxicity and targeting efficiency.
Q2: How can I improve the encapsulation efficiency of my alkaloid in a lipid-based nanoparticle?
A2: Optimizing the lipid composition, drug-to-lipid ratio, and the manufacturing process are crucial. For instance, incorporating charged lipids can enhance the encapsulation of a charged alkaloid through electrostatic interactions. Modifying the pH of the hydration buffer can also improve the solubility and subsequent entrapment of pH-sensitive compounds.
Q3: My nanoparticle formulation shows significant aggregation. What are the potential causes and solutions?
A3: Aggregation can be caused by several factors, including suboptimal surface charge (zeta potential), inappropriate polymer concentration, or issues with the purification process. Increasing the zeta potential by incorporating charged lipids or polymers can enhance colloidal stability. Optimization of the formulation's polymer concentration and employing appropriate purification methods like tangential flow filtration can also mitigate aggregation.
Q4: What are the critical quality attributes to monitor for a targeted liposomal formulation during stability studies?
A4: Key stability-indicating parameters for a targeted liposomal formulation include particle size and polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and the integrity of the targeting ligand. These should be monitored over time under different storage conditions (e.g., 4°C and 25°C/60% RH).
Troubleshooting Guides
Low Encapsulation Efficiency in Liposomes
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of the alkaloid. | Utilize a remote loading method (e.g., pH gradient) or a lipid-soluble form of the drug. |
| Suboptimal drug-to-lipid ratio. | Systematically vary the drug-to-lipid ratio to identify the optimal loading capacity. |
| Leakage during formulation/purification. | Optimize the extrusion or sonication parameters and use a gentle purification method like size exclusion chromatography. |
| Incompatible lipid composition. | Screen different lipid compositions, including varying chain lengths and headgroups, to find a compatible system. |
High Polydispersity Index (PDI) in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Inefficient homogenization or sonication. | Optimize the duration and power of the homogenization or sonication process. |
| Aggregation of nanoparticles. | Increase the surface charge by adding a charged surfactant or polymer. Optimize the ionic strength of the formulation buffer. |
| Inappropriate polymer concentration. | Titrate the concentration of the polymer to find the optimal range for stable nanoparticle formation. |
Experimental Protocols
General Protocol for Liposome Formulation by Thin-Film Hydration
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Lipid Film Preparation: Dissolve the lipids (e.g., DPPC, cholesterol) and the alkaloid in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature.
-
Size Reduction: Reduce the size of the multilamellar vesicles (MLVs) by extrusion through polycarbonate membranes of defined pore size or by sonication to form small unilamellar vesicles (SUVs).
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treatment: Treat the cells with varying concentrations of the free alkaloid and the nanoparticle-encapsulated alkaloid for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
Signaling Pathways & Workflows
Caption: A generalized experimental workflow for developing a targeted drug delivery system.
Caption: A simplified signaling pathway for a targeted nanoparticle inducing apoptosis.
Validation & Comparative
Schinifoline: A Comparative Analysis of its Anticancer Potential Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anticancer activities of Schinifoline, a quinoline alkaloid, against various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of existing experimental data to facilitate further investigation into this compound's therapeutic potential.
Summary of Anticancer Activity
This compound has demonstrated notable cytotoxic and radiosensitizing effects in non-small cell lung cancer. Research on related compounds from its source, Zanthoxylum schinifolium, suggests a broader spectrum of activity against leukemia, prostate, and colorectal cancer. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.
Data Presentation: In Vitro Efficacy of this compound and Related Compounds
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and associated compounds isolated from Zanthoxylum schinifolium in different human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value | Treatment Duration |
| A549 [1] | Non-Small Cell Lung Cancer | This compound | 33.7 ± 2.4 µg/mL | 6 hours |
| This compound | 21.9 ± 1.9 µg/mL | 12 hours | ||
| This compound | 16.8 ± 2.2 µg/mL | 24 hours | ||
| HL-60 [2] | Acute Promyelocytic Leukemia | Compound 10 | 4.62-5.12 µM | Not Specified |
| Compound 11 | 4.62-5.12 µM | Not Specified | ||
| Compound 12 | 4.62-5.12 µM | Not Specified | ||
| PC-3 [2] | Prostate Cancer | Compound 10 | 4.39 µM | Not Specified |
| SNU-C5 [2] | Colorectal Cancer | Compound 10* | 6.26 µM | Not Specified |
*Note: Compounds 10, 11, and 12 are other compounds isolated from Zanthoxylum schinifolium, the same plant as this compound. Specific IC50 values for this compound in HL-60, PC-3, and SNU-C5 cell lines were not available in the reviewed literature.
Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound's anticancer activity is attributed to its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
Signaling Pathway Modulation
Studies on compounds from Zanthoxylum schinifolium have shown that their pro-apoptotic effects are associated with the downregulation of key survival signaling pathways.[2]
Caption: this compound-induced apoptosis signaling pathway.
Cell Cycle Arrest
In human non-small cell lung cancer A549 cells, this compound treatment has been observed to cause an arrest in the G2/M phase of the cell cycle, which enhances the sensitivity of these cells to radiation therapy.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Culture cells with or without this compound for the desired time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
Caption: Western blot analysis workflow.
Protocol:
-
Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-ERK1/2, p-AKT, c-myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data suggests that this compound is a promising anticancer agent, particularly for non-small cell lung cancer. Its ability to induce apoptosis and cell cycle arrest highlights its potential as a therapeutic candidate. Further research is warranted to determine the specific efficacy of this compound in other cancer types, such as leukemia, prostate, and colorectal cancer, and to fully elucidate its molecular mechanisms of action. The protocols provided herein offer a standardized framework for future investigations into this and other novel anticancer compounds.
References
A Comparative Analysis of Schinifoline and Bergapten in Zanthoxylum Seeds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent bioactive compounds found in the seeds of Zanthoxylum species: the quinoline alkaloid Schinifoline and the furanocoumarin bergapten. This document synthesizes the current scientific knowledge on their prevalence, pharmacological activities, and underlying molecular mechanisms, supported by experimental data and protocols.
Introduction to this compound and Bergapten
Zanthoxylum, a genus in the Rutaceae family, is a rich source of diverse phytochemicals with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] Among the numerous compounds isolated from Zanthoxylum seeds, this compound and bergapten have garnered significant scientific interest. Bergapten, a well-studied furanocoumarin, is known for its broad spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[2][3] this compound, a 4-quinolinone alkaloid, has been investigated for its radiosensitizing effects on cancer cells and its antifungal properties.[2] This guide aims to provide a side-by-side comparison of these two compounds to aid researchers in their potential applications in drug discovery and development.
Quantitative Data Summary
A key aspect of understanding the potential bioactivity of this compound and bergapten in Zanthoxylum seeds is their relative abundance. The following table summarizes the quantitative analysis of these two compounds in the seeds of Zanthoxylum schinifolium.
| Compound | Concentration Range (mg/g of seed extract) | Analytical Method | Reference |
| Bergapten | 1.70 - 2.85 | HPLC-PDA, UPLC-MS/MS | [2][3] |
| This compound | 0.19 - 0.94 | HPLC-PDA, UPLC-MS/MS | [2][3] |
This data indicates that bergapten is found in significantly higher concentrations than this compound in Zanthoxylum schinifolium seeds.
Comparative Pharmacological Activities
While direct comparative studies evaluating the potency of this compound and bergapten in the same experimental models are limited, a review of the existing literature allows for a qualitative comparison of their reported biological effects.
| Pharmacological Activity | This compound | Bergapten |
| Anticancer | Reported to have a radiosensitizing effect on human non-small cell lung cancer A549 cells.[2] | Demonstrates antiproliferative and pro-apoptotic effects in various cancer cell lines including breast, colon, and melanoma.[1][4] |
| Anti-inflammatory | Limited direct evidence. | Potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX, 5-LOX).[1][5] |
| Antimicrobial | Antifungal activity against Candida albicans.[2] | Antibacterial and anti-HIV-1 effects have been reported.[1] |
| Other Activities | - | Neuroprotective, organ-protective, and antidiabetic effects.[2][3] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and bergapten are mediated through their interaction with various cellular signaling pathways.
Bergapten: Anti-inflammatory and Anticancer Signaling
Bergapten exerts its anti-inflammatory and anticancer effects by modulating multiple key signaling pathways. In inflammation, it suppresses the production of pro-inflammatory mediators by inhibiting the NF-κB, MAPK, and JAK/STAT pathways.[5][6][7] Its anticancer activity involves the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/Akt and p53 signaling pathways.[1][8]
References
- 1. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems [mdpi.com]
- 3. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bergapten ameliorates combined allergic rhinitis and asthma syndrome after PM2.5 exposure by balancing Treg/Th17 expression and suppressing STAT3 and MAPK activation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Schinifoline vs. β-Elemene: A Comparative Guide for Radiosensitizer Development
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe radiosensitizers is a critical endeavor in oncology, aiming to enhance the therapeutic efficacy of radiotherapy while minimizing damage to healthy tissues. Natural compounds have emerged as a promising source of novel radiosensitizing agents. This guide provides an objective comparison of two such compounds, Schinifoline and β-Elemene, based on available experimental data.
At a Glance: this compound vs. β-Elemene as Radiosensitizers
| Feature | This compound | β-Elemene |
| Source | Zanthoxylum schinifolium | Curcuma wenyujin |
| Chemical Class | 4-quinolinone derivative | Sesquiterpene |
| Primary Mechanism of Radiosensitization | Induction of G2/M cell cycle arrest, leading to increased apoptosis. | Inhibition of DNA damage repair, induction of apoptosis, and modulation of multiple signaling pathways. |
| Known Signaling Pathway Involvement | Not yet fully elucidated. | Inhibition of Pak1/ERK1/2, Prx-1/NF-κB/iNOS, and ATM signaling pathways.[1][2][3][4] |
| Clinical Status | Preclinical | Approved in China for clinical use in cancer therapy.[5] |
Quantitative Performance Data
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the radiosensitizing effects of this compound and β-Elemene.
Table 1: In Vitro Cytotoxicity and Radiosensitizing Effects on A549 Cells
| Parameter | This compound (SF) | β-Elemene (EL) | Radiation Alone |
| IC50 (12h, µg/mL) | 21.9 ± 1.9 | Not Reported | Not Applicable |
| Cell Proliferative Inhibition (4 Gy, 12h) | Significantly higher than β-Elemene | Positive Control | Baseline |
| Apoptosis Rate (4 Gy) | 26.2% ± 3.4% (SF + IR) | 18.9% ± 2.8% (EL + IR) | 11.3% ± 2.1% (IR alone) |
Data sourced from a study on human non-small cell lung cancer A549 cells.[6][7]
Table 2: Effects of β-Elemene on Gastric Cancer Cells
| Parameter | β-Elemene + IR | IR Alone | Cell Lines |
| Apoptosis Rate | 34.8% ± 2.8% | 10.4% ± 0.9% | MKN45 |
| Apoptosis Rate | 46.7% ± 5.2% | 11.6% ± 0.9% | SGC7901 |
Data from a study on human gastric cancer cell lines.[1]
Experimental Protocols
This compound Radiosensitization Study in A549 Cells
-
Cell Line: Human non-small cell lung cancer (A549).
-
Drug Preparation: this compound was dissolved in DMSO and diluted with culture medium.
-
Cytotoxicity Assay (CCK-8): A549 cells were treated with various concentrations of this compound for 6, 12, and 24 hours to determine the IC50 values.[7]
-
Clonogenic Assay: Cells were pre-treated with this compound (at 10% or 20% of its 12h-IC50) for 12 hours and then irradiated with 60Co γ-rays at doses of 2, 4, 6, or 8 Gy. Colonies were stained and counted after 10-14 days.[6]
-
Cell Cycle Analysis: Cells were treated with this compound for 12 hours, then irradiated with 4 Gy. After 24 hours, cells were harvested, fixed, stained with propidium iodide (PI), and analyzed by flow cytometry.[6]
-
Apoptosis Assay: Cells were treated with this compound (4 µg/mL) or β-Elemene (15 µg/mL) for 12 hours before irradiation with 4 Gy. After 48 hours, cells were stained with Annexin V-FITC and PI and analyzed by flow cytometry.[6]
β-Elemene Radiosensitization Study in Gastric Cancer Cells
-
Cell Lines: Human gastric cancer cell lines (SGC7901, MKN45).[1]
-
Drug Preparation: β-Elemene was prepared for cell culture experiments.
-
Clonogenic Survival Assay: Cells were pre-treated with β-Elemene (15 µg/mL for MKN45, 30 µg/mL for SGC7901) for 24 hours before being exposed to ionizing radiation (IR).[1]
-
Apoptosis Assay: Cells were pre-treated with β-Elemene for 24 hours, followed by irradiation. Apoptosis was measured using flow cytometry after staining with Annexin V and PI.[1]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., Pak1, ERK1/2, cleaved caspase-3) were analyzed to elucidate the underlying mechanism.[1]
Signaling Pathways and Mechanisms of Action
This compound's Radiosensitizing Mechanism
The primary mechanism of radiosensitization by this compound identified so far is its ability to induce cell cycle arrest in the G2/M phase.[6][7] Cells are most sensitive to radiation during the G2 and M phases of the cell cycle. By increasing the proportion of cells in this phase, this compound enhances the cytotoxic effects of radiation, leading to increased apoptosis.[6][7]
Caption: this compound induces G2/M arrest, enhancing radiosensitivity.
β-Elemene's Radiosensitizing Mechanisms
β-Elemene employs a multi-faceted approach to radiosensitization, involving the modulation of several key signaling pathways.
-
Inhibition of Pak1 Signaling: β-Elemene has been shown to inhibit the activation of p21-activated kinase 1 (Pak1) and its downstream effector ERK1/2.[1] This inhibition impairs the cell's ability to respond to and repair radiation-induced damage.[1]
Caption: β-Elemene inhibits the Pak1 signaling pathway.
-
Inhibition of the Prx-1/NF-κB/iNOS Pathway: In non-small-cell lung cancer, β-elemene can overcome radioresistance by inhibiting the Prx-1/NF-κB/iNOS signaling pathway.[4][8] This pathway is associated with inflammation, cell survival, and resistance to therapy.
Caption: β-Elemene disrupts the Prx-1/NF-κB/iNOS radioresistance pathway.
-
Induction of DNA Damage and Inhibition of Repair: β-Elemene has been found to enhance radiation-induced DNA damage and suppress its repair, potentially through the inactivation of the ATM signaling pathway.[2][3] It has also been shown to upregulate p53 and downregulate Bcl-2, further promoting apoptosis in irradiated cancer cells.[9][10]
Summary and Future Directions
The available evidence suggests that both this compound and β-Elemene are promising natural compounds with radiosensitizing properties.
This compound demonstrates a clear, albeit less explored, mechanism of action through cell cycle modulation. The direct comparison in A549 cells indicates it may have a stronger pro-apoptotic effect in combination with radiation than β-Elemene in that specific context.[6] However, further research is imperative to fully understand its molecular targets and its efficacy across different cancer types.
β-Elemene is a more extensively studied radiosensitizer with a well-documented, multi-targeted mechanism of action.[1][2][9] Its ability to interfere with key survival and DNA repair pathways makes it a robust candidate for combination therapy.[1][2][3] The clinical use of β-elemene in China further underscores its therapeutic potential and favorable safety profile.[5]
For drug development professionals, β-Elemene represents a more mature candidate with a substantial body of preclinical and clinical data. This compound, on the other hand, is an emerging contender that warrants further investigation, particularly to elucidate its signaling pathway interactions and to evaluate its performance in a broader range of cancer models. Future studies should focus on head-to-head comparisons of these compounds in various cancer types and in vivo models to better define their respective therapeutic windows and potential clinical applications.
References
- 1. β-elemene enhances the radiosensitivity of gastric cancer cells by inhibiting Pak1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of ß-Elemene to Enhance Radio Sensitization of A375 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Elemene enhances radiosensitivity in non-small-cell lung cancer by inhibiting epithelial–mesenchymal transition and cancer stem cell traits via Prx-1/NF-kB/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 6. Radiosensitizing Effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on Human Non-Small Cell Lung Cancer A549 Cells: A Preliminary in Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitizing effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on human non-small cell lung cancer A549 cells: a preliminary in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Elemene enhances radiosensitivity in non-small-cell lung cancer by inhibiting epithelial–mesenchymal transition and cancer stem cell traits via Prx-1/NF-kB/iNOS signaling pathway | Aging [aging-us.com]
- 9. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e.dxy.cn [e.dxy.cn]
A Comparative Analysis of the Antifungal Efficacy: Schinifoline versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Schinifoline, a naturally occurring quinolinone alkaloid, and fluconazole, a widely used synthetic triazole antifungal agent. The following sections present a comprehensive overview of their mechanisms of action, quantitative antifungal efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Fluconazole: As a member of the azole class of antifungals, fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts the production of ergosterol, leading to the accumulation of toxic 14-α-methylated sterols. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.
This compound: The precise mechanism of antifungal action for this compound, a 4-quinolinone alkaloid, is not as extensively characterized as that of fluconazole. However, studies on related quinoline and quinolinone alkaloids suggest that their antifungal effects may stem from their ability to disrupt the fungal cell membrane, leading to increased permeability and the leakage of cellular contents. Some alkaloids have also been shown to interact with fungal DNA, inhibiting its synthesis. Research on the essential oil of Zanthoxylum schinifolium, the plant from which this compound is isolated, indicates that it can cause depolarization of the fungal cell membrane and disorders in lipid composition. Furthermore, some isoquinoline alkaloids have been found to inhibit ergosterol biosynthesis, suggesting a potential, yet unconfirmed, parallel to the mechanism of azoles.
Quantitative Antifungal Efficacy
The following table summarizes the available data on the in vitro antifungal activity of this compound and fluconazole against common fungal pathogens. It is important to note that direct comparative studies are limited, and the data for this compound is currently less extensive than for the well-established fluconazole.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Effective Inhibitory Concentration (µg/mL) | Mechanism of Action |
| This compound | Candida albicans | Not explicitly determined in reviewed studies. | 100 - 200 (inhibition of growth and biofilm formation)[1] | Proposed to involve disruption of cell membrane integrity and potential interaction with DNA synthesis.[2][3][4] |
| Aspergillus fumigatus | Data not available. | Data not available. | ||
| Fluconazole | Candida albicans | 0.25 - 8 | - | Inhibition of lanosterol 14-α-demethylase, leading to depletion of ergosterol in the cell membrane. |
| Aspergillus fumigatus | Intrinsically resistant; MICs are generally high (e.g., 640 µg/mL in some studies).[5] | - |
Note: The effective inhibitory concentrations for this compound are based on studies demonstrating significant inhibition of growth and biofilm formation at these levels[1]. Further research is required to establish standardized MIC values. Fluconazole's efficacy against Aspergillus fumigatus is limited due to intrinsic resistance mechanisms[5].
Experimental Protocols
The data presented in this guide for antifungal efficacy are primarily derived from in vitro susceptibility testing, most commonly the broth microdilution method. This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Broth Microdilution Method for Antifungal Susceptibility Testing
-
Preparation of Antifungal Agent Stock Solutions: The antifungal compounds (this compound and fluconazole) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates. This creates a gradient of drug concentrations.
-
Inoculum Preparation: The fungal isolate to be tested is cultured on an appropriate agar medium. A standardized suspension of fungal cells (inoculum) is then prepared in a sterile saline or buffer solution, and its concentration is adjusted to a specific turbidity standard.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.
-
Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24-48 hours), allowing for fungal growth.
-
MIC Determination: After incubation, the plates are examined visually or with a spectrophotometric reader to determine the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus. This concentration is recorded as the MIC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of fluconazole.
References
- 1. ijfe.org [ijfe.org]
- 2. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Schinifoline's Bioactivity: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Schinifoline, a 4-quinolinone alkaloid isolated from plants of the Zanthoxylum genus, has garnered significant interest for its potential therapeutic properties. Preliminary studies have highlighted its anticancer, anti-inflammatory, and antifungal activities.[1] Robust and reproducible assessment of these bioactivities is paramount for further drug development. This guide provides a comparative overview of various in vitro assays used to characterize and cross-validate the biological effects of this compound, complete with detailed experimental protocols and data presentation formats.
Comparative Analysis of Cytotoxicity Assays for Anticancer Activity
The cytotoxic potential of this compound against cancer cell lines is a cornerstone of its evaluation as an anticancer agent. Several colorimetric assays are commonly employed to determine cell viability and proliferation. While these assays are often used interchangeably, they rely on different cellular mechanisms and can yield varying results. Cross-validation using multiple cytotoxicity assays is therefore crucial for a comprehensive understanding of a compound's anticancer activity.
Table 1: Illustrative Comparison of IC₅₀ Values for this compound Across Different Cytotoxicity Assays
| Cell Line | Assay Type | Principle | Illustrative IC₅₀ (µM) |
| A549 (Lung Carcinoma) | MTT | Mitochondrial dehydrogenase activity | 45.8 |
| A549 (Lung Carcinoma) | SRB | Total cellular protein content | 38.2 |
| A549 (Lung Carcinoma) | Neutral Red | Lysosomal integrity | 52.1 |
| MCF-7 (Breast Cancer) | MTT | Mitochondrial dehydrogenase activity | 60.5 |
| MCF-7 (Breast Cancer) | SRB | Total cellular protein content | 51.7 |
| MCF-7 (Breast Cancer) | Neutral Red | Lysosomal integrity | 68.9 |
Note: The IC₅₀ values presented in this table are for illustrative purposes to demonstrate the expected variance between assays and are not derived from a single comparative study on this compound.
The choice of assay can influence the determined cytotoxicity of a compound. For instance, assays based on mitochondrial function, such as the MTT assay, may be susceptible to interference from compounds that affect cellular redox potential. In contrast, the SRB assay, which measures total protein content, is generally less prone to such artifacts and often exhibits a better linearity and higher sensitivity.[2] The Neutral Red assay provides a different perspective by assessing lysosomal integrity. A comparison of results from these assays can provide a more robust and nuanced understanding of the cytotoxic mechanism of this compound.
Experimental Workflow for Cytotoxicity Assay Cross-Validation
A systematic workflow is essential for the reliable cross-validation of this compound's cytotoxicity. The following diagram outlines a typical experimental process.
Cross-Validation of Anti-inflammatory Activity
This compound and extracts from Zanthoxylum schinifolium have demonstrated anti-inflammatory properties.[3][4] The cross-validation of this bioactivity can be achieved by quantifying the inhibition of various inflammatory mediators using different assays.
Table 2: Illustrative Comparison of IC₅₀ Values for this compound Across Different Anti-inflammatory Assays
| Assay Type | Cell Line | Inflammatory Marker | Principle | Illustrative IC₅₀ (µM) |
| Griess Assay | RAW 264.7 | Nitric Oxide (NO) | Colorimetric quantification of nitrite | 25.3 |
| ELISA | RAW 264.7 | Prostaglandin E₂ (PGE₂) | Immunoassay | 35.1 |
| ELISA | RAW 264.7 | Tumor Necrosis Factor-α (TNF-α) | Immunoassay | 42.8 |
| ELISA | RAW 264.7 | Interleukin-6 (IL-6) | Immunoassay | 55.6 |
Note: The IC₅₀ values presented in this table are for illustrative purposes and are not derived from a single comparative study on this compound.
Signaling Pathways Potentially Modulated by this compound
The anti-inflammatory and anticancer effects of natural compounds are often attributed to their modulation of key signaling pathways. Based on the activities of other quinoline derivatives and related compounds, this compound may exert its effects through pathways such as NF-κB and PI3K/Akt.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory compounds.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
SRB (Sulforhodamine B) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.
Griess Assay for Nitric Oxide (NO) Production
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubation: Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
References
The Synergistic Potential of Schinifoline with Conventional Chemotherapy: A Comparative Guide
An objective analysis of the prospective synergistic effects of Schinifoline, a quinolinone alkaloid, in combination with conventional chemotherapeutic agents. This guide provides a comparative framework based on its known biological activities and data from other synergistic natural compounds, offering a roadmap for future research.
While direct experimental evidence for the synergistic effects of this compound with conventional chemotherapy is currently unavailable in published literature, its known anticancer properties, particularly its radiosensitizing effects, suggest a strong potential for enhancing the efficacy of standard cancer treatments. This guide explores this potential by comparing the known attributes of this compound with those of other plant-derived compounds that have demonstrated clear synergistic effects with chemotherapy.
Profile of this compound: Known Anticancer Activities
This compound, isolated from Zanthoxylum schinifolium, has been identified as a compound with cytotoxic and radiosensitizing properties. A key study on human non-small cell lung cancer (NSCLC) A549 cells revealed that this compound can inhibit cell proliferation and enhance the efficacy of radiation therapy.[1][2][3] This effect is primarily achieved through the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis, mechanisms that are also pivotal in the synergistic action of many natural compounds with chemotherapy.[1][2]
Table 1: Cytotoxicity of this compound on A549 Human Non-Small Cell Lung Cancer Cells
| Treatment Duration | IC50 Value (µg/mL) |
| 6 hours | 33.7 ± 2.4 |
| 12 hours | 21.9 ± 1.9 |
| 24 hours | 16.8 ± 2.2 |
| Source: Wang et al., 2014[1] |
Comparative Analysis: Synergistic Effects of Other Plant-Derived Compounds
To understand the potential of this compound, it is useful to examine the synergistic effects of other natural compounds with conventional chemotherapy drugs like cisplatin and doxorubicin. Many plant-derived alkaloids and polyphenols have been shown to enhance the anticancer activity of these drugs, often by modulating key signaling pathways.[4][5][6][7][8]
Table 2: Examples of Synergistic Effects of Natural Compounds with Conventional Chemotherapy
| Natural Compound | Chemotherapy Drug | Cancer Cell Line | Key Synergistic Outcome | Signaling Pathway Implicated |
| Berberine (Alkaloid) | Cisplatin | Ovarian Cancer | Increased apoptosis, reduced tumor growth | MAPK, p53 |
| Curcumin (Polyphenol) | Doxorubicin | Breast Cancer | Enhanced cytotoxicity, overcame drug resistance | NF-κB, PI3K/Akt |
| Vincristine (Alkaloid) | Doxorubicin | Leukemia | Increased cell cycle arrest and apoptosis | Not specified |
| Genistein (Isoflavone) | Cisplatin | Lung Cancer | Sensitization of resistant cells | PI3K/Akt/mTOR |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound with a given chemotherapeutic agent, a series of well-defined experimental protocols should be followed.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound and the chosen chemotherapy drug individually on the target cancer cell line.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the chemotherapy drug, both individually and in combination, for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Analysis of Drug Interaction: Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify the nature of the interaction between two drugs.[9][10][11]
Experimental Protocol: Combination Index Calculation
-
Data Acquisition: Using the data from the cell viability assays for the single agents and their combinations, the fraction of affected (Fa) and unaffected (Fu) cells is determined for each dose.
-
Median-Effect Analysis: The dose-effect relationship for each drug and their combination is plotted using the median-effect equation: fa/fu = (D/Dm)^m.
-
CI Calculation: The Combination Index (CI) is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that inhibit x%, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also inhibit x%.[9]
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Caption: Workflow for assessing the synergistic effects of this compound and chemotherapy.
Potential Signaling Pathways for Synergistic Action
The radiosensitizing effects of this compound, particularly its ability to induce G2/M cell cycle arrest and apoptosis, point towards the modulation of key signaling pathways that are often implicated in the synergistic effects of natural compounds with chemotherapy.[1][2] Investigating these pathways would be a critical next step in understanding its potential as a chemosensitizer.
Key Signaling Pathways to Investigate:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and apoptosis. Many natural products exert their synergistic effects by inhibiting this pathway, thereby preventing the repair of chemotherapy-induced DNA damage and promoting apoptosis.[12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and differentiation. Its dysregulation is common in cancer. Some natural compounds can modulate this pathway to enhance the cytotoxic effects of chemotherapy.[4][5]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers and contributes to chemoresistance. Inhibition of NF-κB by natural compounds can sensitize cancer cells to chemotherapy.[5]
-
p53 Signaling Pathway: The p53 tumor suppressor protein plays a critical role in inducing cell cycle arrest and apoptosis in response to DNA damage. Natural compounds that activate or stabilize p53 can enhance the apoptotic effects of DNA-damaging chemotherapeutic agents.
Caption: A potential mechanism of this compound's synergistic action with chemotherapy.
Conclusion and Future Directions
While direct evidence is pending, the existing data on this compound's radiosensitizing effects, coupled with the well-documented synergistic potential of similar natural compounds, provides a strong rationale for investigating its combination with conventional chemotherapy. Future research should focus on performing comprehensive in vitro and in vivo studies to quantify the synergistic interactions of this compound with a range of chemotherapeutic agents and to elucidate the underlying molecular mechanisms. Such studies could pave the way for developing novel and more effective combination therapies for cancer treatment.
References
- 1. Radiosensitizing Effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on Human Non-Small Cell Lung Cancer A549 Cells: A Preliminary in Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitizing effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on human non-small cell lung cancer A549 cells: a preliminary in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential synergism of natural products in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mythreyaherbal.com [mythreyaherbal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
Potential Antagonistic Interactions of Schinifoline: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the interaction profile of a compound is critical for preclinical and clinical development. This guide explores the potential antagonistic interactions of Schinifoline, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium. While direct experimental data on this compound's antagonistic interactions are limited, this document synthesizes available information on its pharmacological activities and those of its source plant to propose potential areas of interaction based on shared molecular pathways.
This compound, found in the pericarp and leaves of Zanthoxylum schinifolium, is a member of a plant genus known for a wide array of bioactive compounds, including alkaloids, coumarins, and essential oils.[1] Extracts from Zanthoxylum schinifolium have demonstrated several pharmacological effects, notably anti-inflammatory, antioxidant, and antimicrobial activities.[2][3] The anti-inflammatory properties are of particular interest, as they suggest specific molecular pathways through which this compound may act and, consequently, interact with other compounds.
Postulated Mechanisms of Action and Potential for Antagonism
Studies on extracts and isolated compounds from Zanthoxylum schinifolium point towards the inhibition of key inflammatory pathways, namely the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.
NF-κB Signaling Pathway
Several glycosides and alkaloids from Zanthoxylum schinifolium have been shown to inhibit the activation of NF-κB induced by Tumor Necrosis Factor-alpha (TNFα).[4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1).[4] Given that this compound is an alkaloid from this plant, it is plausible that it contributes to this NF-κB inhibitory activity.
Potential Antagonistic Interactions: Compounds that activate the NF-κB pathway could theoretically antagonize the anti-inflammatory effects of this compound. Known activators of this pathway that could serve as experimental counteragents include:
-
Tumor Necrosis Factor-alpha (TNFα): A pro-inflammatory cytokine that is a potent activator of the canonical NF-κB pathway.
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that activates NF-κB through Toll-like receptor 4 (TLR4).
-
Phorbol 12-myristate 13-acetate (PMA): A protein kinase C (PKC) activator that can also lead to the activation of NF-κB.
Cyclooxygenase (COX) Pathway
The essential oil of Zanthoxylum schinifolium has been found to inhibit the gene transcription of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[5] This suggests that constituents of the oil, potentially including or acting in concert with this compound, may interfere with the COX pathway.
Potential Antagonistic Interactions: The anti-inflammatory action of this compound, if mediated through COX-2 inhibition, could be antagonized by substances that promote the expression or activity of COX enzymes or by the substrate of these enzymes.
-
Arachidonic Acid: As the substrate for COX enzymes, an excess of arachidonic acid could potentially overcome competitive inhibition of COX-2.
-
Pro-inflammatory stimuli that induce COX-2 expression: Similar to the NF-κB pathway, stimuli like LPS and certain cytokines can increase the expression of COX-2, potentially counteracting the inhibitory effect of this compound.
Comparative Data on Pharmacological Activities
The following table summarizes the known biological activities of this compound and Bergapten, a coumarin derivative also found in Zanthoxylum schinifolium.[1]
| Compound | Chemical Class | Source | Known Pharmacological Activities |
| This compound | 4-Quinolinone Alkaloid | Zanthoxylum schinifolium | Radiosensitizing effect on non-small cell lung cancer cells, antifungal activity against Candida albicans.[1] |
| Bergapten | Furanocoumarin | Zanthoxylum schinifolium | Neuroprotective, organ-protective, anticancer, anti-inflammatory, antibacterial, and antidiabetic effects.[1] |
Experimental Protocols
To investigate the potential antagonistic interactions of this compound, researchers can employ established in vitro and in vivo models of inflammation.
In Vitro NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB pathway.
-
Cell Culture: Human cell lines, such as HEK293 or HeLa, are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an NF-κB activator (e.g., TNFα or LPS) in the continued presence of this compound. To test for antagonism, a potential antagonist would be co-administered with this compound and the activator.
-
Lysis and Luciferase Measurement: After a suitable incubation period (e.g., 6-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway. An increase in luciferase activity in the presence of a potential antagonist would suggest a counteracting effect.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Incubation: The COX-2 enzyme is pre-incubated with this compound or a control inhibitor (e.g., celecoxib) for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit. A reduction in PGE2 production in the presence of this compound would indicate COX-2 inhibition.
Visualizing Potential Interactions
The following diagrams illustrate the potential pathway of action for this compound and a general workflow for investigating its interactions.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: General workflow for investigating antagonistic interactions with this compound.
References
- 1. Simultaneous Analysis of Bergapten and this compound in Zanthoxylum schinifolium Seeds Using HPLC and UPLC-MS/MS Systems [mdpi.com]
- 2. Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB inhibitory activities of glycosides and alkaloids from Zanthoxylum schinifolium stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Schinifoline and Other 4-Quinolinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Schinifoline with other notable 4-quinolinone alkaloids. The information presented is intended to support research and drug development efforts by offering a clear overview of their comparative biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to 4-Quinolinone Alkaloids
The 4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. These activities include anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. This compound, a 4-quinolinone alkaloid first isolated from Zanthoxylum schinifolium, has demonstrated notable biological potential, particularly in the areas of cancer therapy and antifungal applications. This guide will compare the performance of this compound with other well-known 4-quinolinone alkaloids such as Dictamnine, Skimmianine, and Evocarpine, based on available experimental data.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the anticancer and antifungal activities of this compound and other selected 4-quinolinone alkaloids. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency.
Anticancer Activity
The anticancer potential of 4-quinolinone alkaloids has been evaluated against a variety of human cancer cell lines. The data below highlights the cytotoxic effects of these compounds.
| Alkaloid | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | A549 (Human non-small cell lung cancer) | 16.8 µg/mL (at 24h) (~41.3 µM) | [1][2] |
| Dictamnine | EBC-1 (Human lung squamous cell carcinoma) | 2.811 | [2] |
| HCT116 (Human colon cancer) | - | [3][4] | |
| Skimmianine | A549 (Human non-small cell lung cancer) | - | [5] |
| MCF-7 (Human breast cancer) | - | [6] | |
| Evocarpine | HL-60 (Human promyelocytic leukemia) | 0.51 | [7] |
| PC-3 (Human prostate cancer) | 14.4 | [7] |
Note: IC50/GI50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). Direct comparison should be made with caution when data is from different sources. The IC50 of this compound was converted from µg/mL to µM for comparative purposes (Molecular Weight of this compound: 405.4 g/mol ).
Antifungal Activity
This compound has been reported to possess antifungal activity, particularly against Candida albicans. While quantitative comparative data with other 4-quinolinone alkaloids in this specific context is limited, the available information points to its potential as an antifungal agent. This compound has been shown to inhibit the negative effects of C. albicans in vivo by regulating lysosomal pathway-related genes.
Mechanistic Insights: Signaling Pathways
The biological activities of 4-quinolinone alkaloids are often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating the established and potential mechanisms of action for this compound and other related alkaloids.
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, cell survival, and proliferation. The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of this compound.
Potential Involvement of 4-Quinolinone Alkaloids in the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. While direct evidence for the interaction of this compound with this pathway is lacking, some quinoline alkaloids have been shown to modulate JAK/STAT signaling. Given the role of this pathway in cancer, it represents a potential target for 4-quinolinone alkaloids.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloids in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test alkaloids in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the control well. This can be determined visually or by measuring the optical density at 600 nm.
Radiosensitizing Activity Assay (Clonogenic Assay)
The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is the gold standard for measuring the effect of cytotoxic agents, including radiation.
Detailed Protocol:
-
Cell Treatment: Treat cells with a non-toxic concentration of the test alkaloid for a specified period (e.g., 12 hours).
-
Irradiation: Expose the cells to varying doses of ionizing radiation (e.g., from a 60Co source).
-
Cell Plating: After irradiation, trypsinize the cells and plate a known number of cells into new culture dishes.
-
Incubation: Incubate the dishes for 1-3 weeks to allow for colony formation.
-
Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each radiation dose and plot the data to generate a cell survival curve. The enhancement ratio (ER) can then be calculated to quantify the radiosensitizing effect of the compound.
Conclusion
This guide provides a comparative overview of this compound and other 4-quinolinone alkaloids, highlighting their potential in anticancer and antifungal applications. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and mechanisms of action of these promising natural products.
References
- 1. Radiosensitizing effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on human non-small cell lung cancer A549 cells: a preliminary in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitizing Effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on Human Non-Small Cell Lung Cancer A549 Cells: A Preliminary in Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking [mdpi.com]
- 5. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]
In Vivo Validation of Radiosensitizing Agents: A Comparative Analysis and the Case for Schinifoline
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo validation of radiosensitizing agents. While in vitro studies have illuminated the potential of Schinifoline as a radiosensitizer, a critical gap remains in its preclinical evaluation. This guide will objectively compare the performance of established and investigational radiosensitizers with available in vivo data, highlighting the experimental frameworks necessary to validate this compound's efficacy and mechanism of action in a living organism.
Executive Summary
This compound, a 4-quinolinone derivative isolated from Zanthoxylum schinifolium, has demonstrated promising radiosensitizing properties in in vitro studies by inducing apoptosis and causing G2/M phase cell cycle arrest in human non-small cell lung cancer cells.[1][2] However, the translation of these findings to a clinical setting is contingent upon successful in vivo validation. To date, no in vivo studies on the radiosensitizing effects of this compound have been published. This guide will, therefore, draw upon in vivo data from other natural and synthetic radiosensitizers to establish a benchmark for comparison and to outline the necessary experimental steps for this compound's future in vivo evaluation. We will explore the methodologies and performance of agents such as Resveratrol, Curcumin, Genistein, and Paclitaxel, which are currently in clinical trials as radiosensitizers.[3][4]
Comparative Analysis of In Vivo Radiosensitizer Performance
To provide a clear perspective on the expected outcomes of in vivo radiosensitization studies, the following table summarizes the performance of several alternative agents. The data presented is extracted from preclinical studies and focuses on key metrics such as tumor growth delay and the administration protocols used.
| Radiosensitizing Agent | Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Resveratrol | Not Specified | Not Specified | Not specified in abstract | Enhances radiotherapy through increased autophagy and apoptosis.[3] |
| Papaverine | Non-Small Cell Lung Cancer (NSCLC) or Lung Metastases | Clinical Trial (Human) | Phase I clinical trial combining Papaverine with Stereotactic Body Radiotherapy (SBRT).[4] | Increases tumor oxygenation, alleviates hypoxia, and significantly enhances radiotherapy response.[3] |
| Triapine | Human Glioma (U251), Pancreatic Carcinoma (PSN1) | Nude Mice (Xenografts) | Triapine delivered 6 hours before or immediately after irradiation. | Enhanced in vitro radiosensitivity and demonstrated radiosensitizing actions in xenograft models.[5] |
| AZD7762 | Human Colon Cancer (HT29) | Xenograft Tumor Model | Five daily radiation fractions with two daily AZD7762 doses. | Significantly enhanced radiation-induced tumor regrowth delay, particularly in p53-mutated tumors.[6] |
| Dactolisib | Glioblastoma, Colorectal Cancer | Xenograft Tumor Model | Not specified in abstract | Profoundly enhanced the effect of irradiation, suggested to be through inefficient DNA repair.[7] |
| SFX-01 | Rhabdomyosarcoma (RMS) | Mouse Xenograft Models | Combination of SFX-01 with ionizing radiation. | Showed antitumor properties as a standalone treatment and in combination with irradiation.[8][9] |
Detailed Experimental Protocols for In Vivo Radiosensitizer Validation
The successful in vivo validation of a radiosensitizing agent requires a meticulously planned experimental protocol. The following table outlines a general framework based on common practices in the field, which would be applicable for testing this compound.
| Experimental Step | Description |
| Animal Model Selection | Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft models where human cancer cell lines are implanted. Syngeneic models with immunocompetent mice can be used to study the interaction with the immune system.[10][11] |
| Tumor Model Establishment | Human cancer cell lines (e.g., A549 for non-small cell lung cancer, relevant to in vitro this compound studies) are subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly. |
| Treatment Groups | Typically include: (1) Vehicle control, (2) this compound alone, (3) Radiation alone, and (4) this compound in combination with radiation. |
| Drug Administration | The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and schedule of this compound would need to be determined based on pharmacokinetic and toxicity studies. |
| Irradiation Protocol | A localized, single or fractionated dose of radiation is delivered to the tumor site. The radiation dose and fractionation schedule should be optimized to be effective but not curative on its own. |
| Efficacy Endpoints | Primary endpoints include tumor growth delay, tumor regression, and overall survival. Tumor volume is typically measured with calipers. |
| Mechanism of Action Studies | At the end of the study, tumors can be excised for analysis of molecular markers. This could include assessing apoptosis (e.g., TUNEL assay), cell cycle distribution (e.g., flow cytometry), and the expression of proteins in relevant signaling pathways via immunohistochemistry or Western blotting. |
| Toxicity Assessment | Animal body weight, general health, and any signs of toxicity are monitored throughout the experiment. Blood samples and major organs may be collected for analysis. |
Visualizing the Path Forward: Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vivo radiosensitizer validation and the proposed signaling pathway for this compound based on current in vitro evidence.
Caption: A generalized workflow for the in vivo validation of a radiosensitizing agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Radiosensitizing effect of this compound from Zanthoxylum schinifolium Sieb et Zucc on human non-small cell lung cancer A549 cells: a preliminary in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Radiosensitizers in Radiotherapy: Cancer Treatment by Combining Ionizing Radiation with Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour effects of SFX-01 molecule in combination with ionizing radiation in preclinical and in vivo models of rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Antitumour effects of SFX-01 molecule in combination with ionizing radiation in preclinical and in vivo models of rhabdomyosarcoma | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jabonline.in [jabonline.in]
Safety Operating Guide
Proper Disposal of Schinifoline: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Schinifoline, a 4-quinolinone derivative utilized in scientific research. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.
This compound, a bioactive alkaloid, requires careful management as a potentially hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is mandated. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals and compounds with similar structures, such as 4-quinolinone derivatives.
Key Disposal Principles
Adherence to the following principles is crucial for the safe disposal of this compound:
-
Waste Minimization: Only prepare the amount of this compound solution required for your immediate experimental needs to reduce waste generation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously.
-
Proper Labeling: All containers with this compound waste must be clearly and accurately labeled.
-
Authorized Disposal: this compound waste must be disposed of through your institution's certified hazardous waste program. Do not dispose of it down the drain or in regular trash.
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound waste:
-
Personal Protective Equipment (PPE): Before handling this compound, whether in pure form or in solution, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Never use a container that previously held an incompatible chemical.
-
The container should have a secure screw-top cap.
-
-
Labeling the Waste Container:
-
As soon as you begin collecting this compound waste, affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Toxic," "Bioactive"). In the absence of specific data, assume it is toxic.
-
The accumulation start date (the date the first drop of waste is added).
-
The principal investigator's name and laboratory contact information.
-
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in secondary containment to prevent spills.
-
-
Requesting Disposal:
-
Once the waste container is full or you have finished your experiments involving this compound, arrange for its disposal through your institution's EHS or hazardous waste management office.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
For planning purposes, the following table summarizes key quantitative limits typically associated with laboratory hazardous waste accumulation. Please consult your institution's specific guidelines, as these may vary.
| Parameter | Guideline | Rationale |
| Maximum Volume in SAA | 55 gallons | Federal and state regulations limit the amount of hazardous waste that can be accumulated in a laboratory. |
| Maximum Time in SAA | Varies by generator status (typically 90, 180, or 270 days) | Regulatory requirement to ensure timely disposal of hazardous waste. |
| Acutely Hazardous Waste Limit | 1 quart (for liquids) | Stricter limits for highly toxic "P-listed" wastes. While this compound is not currently P-listed, this highlights the need for caution with bioactive compounds. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway of Caution
This diagram visualizes the decision-making process and rationale for treating this compound as a hazardous substance.
Caption: Rationale for treating this compound as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
Personal protective equipment for handling Schinifoline
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for Schinifoline. The following information is based on the safety data for Quinoline, a structurally related compound, and should be used as a precautionary guide. It is imperative to handle this compound with the utmost care, assuming it may share similar hazardous properties to Quinoline until more specific data becomes available.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Hazard Identification and Classification
Based on the data for the structurally similar compound Quinoline, this compound should be treated as a hazardous substance. The potential hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][4] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1][2][4] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[1][2][4] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][2][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety goggles and face shield | Goggles should be tight-sealing. A face shield should be worn over the goggles.[5] |
| Skin | Chemical-resistant gloves and lab coat | Wear two pairs of nitrile or butyl rubber gloves.[2] The outer pair should be removed immediately after handling. A long-sleeved, chemical-resistant lab coat is required. |
| Respiratory | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or creating solutions.[5][6] |
| Body | Full-body protective clothing | For large quantities or in case of a spill, a chemical-resistant suit is advised. |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers should be worn over closed-toe shoes. |
Safe Handling and Operational Plan
A step-by-step operational plan ensures that this compound is handled safely from receipt to disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety.
Logical Relationship for Spill and Disposal Management
Caption: Decision-making and action flow for managing a this compound spill.
Disposal: All waste materials contaminated with this compound, including unused product, contaminated lab supplies, and cleaning materials, must be disposed of as hazardous waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[7]
Experimental Protocols
Due to the lack of specific experimental protocols for this compound, a general protocol for the preparation of a stock solution is provided below, incorporating necessary safety measures.
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation:
-
Perform all work in a certified chemical fume hood.
-
Ensure a spill kit and appropriate waste containers are readily accessible.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully add the desired amount of this compound powder to the vial.
-
Record the exact weight.
-
-
Dissolution:
-
In the fume hood, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Cap the vial securely and vortex until the this compound is completely dissolved.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove and dispose of PPE as per laboratory protocol.
-
References
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. thermofishersci.in [thermofishersci.in]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 6. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 7. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
